2-Chloroquinoxalin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAVSYGOUQYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669194 | |
| Record name | 2-Chloroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112928-27-5 | |
| Record name | 2-Chloroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinoxalin-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including step-by-step experimental protocols derived from analogous chemical transformations. It also presents available characterization data and discusses the expected spectroscopic features of the target compound.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of research in medicinal chemistry. This compound, with its reactive chloro-substituent and an amino group for further functionalization, serves as a key intermediate in the synthesis of more complex quinoxaline-based compounds. This guide outlines a likely and effective method for its preparation and characterization.
Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process. The first step involves the preparation of the key intermediate, 6-aminoquinoxalin-2(1H)-one, via the reduction of 6-nitro-1H-quinoxalin-2-one. The subsequent step is the chlorination of the hydroxyl group of the quinoxalinone precursor to yield the final product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 6-Aminoquinoxalin-2(1H)-one
This procedure is adapted from the reduction of nitro-aromatic compounds.
Materials and Reagents:
-
6-Nitro-1H-quinoxalin-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitro-1H-quinoxalin-2-one (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-aminoquinoxalin-2(1H)-one.
Synthesis of this compound
This procedure is based on the chlorination of quinoxalinone derivatives using phosphorus oxychloride.
Materials and Reagents:
-
6-Aminoquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 6-aminoquinoxalin-2(1H)-one (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key identification parameters and expected spectroscopic data.
| Parameter | Data | Reference |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| CAS Number | 112928-27-5 | [1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available in the searched literature. | - |
| ¹H NMR | A spectrum is available on ChemicalBook. | [2] |
| ¹³C NMR | Not available in the searched literature. | - |
| IR Spectroscopy | Not available in the searched literature. | - |
| Mass Spectrometry | Not available in the searched literature. | - |
Spectroscopic Analysis (Expected)
While complete spectral data is not available in the searched literature, the following are the expected characteristics based on the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The protons on the benzene ring will likely appear as a set of coupled multiplets. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the aromatic region, with carbons attached to nitrogen and chlorine being shifted accordingly.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 181 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of chlorine and other small molecules.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted below.
Figure 2: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis of this compound, a compound of significant interest to the drug discovery and development community. The provided experimental protocols, based on well-established chemical reactions, offer a solid foundation for the laboratory preparation of this molecule. The outlined characterization methods and expected spectroscopic data will be crucial for the verification of the synthesized product. Further research to establish a definitive, optimized synthesis and to fully characterize the compound is encouraged.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroquinoxalin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide also includes predicted data based on closely related analogs and detailed experimental protocols for the determination of these key properties.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, the following table summarizes key known and predicted values. The predicted values are based on its isomer, 5-Chloroquinoxalin-6-amine, and provide a reasonable estimation.
| Property | Value | Source |
| Chemical Structure | (Predicted for 2-Chloro isomer based on 5-Chloro analog) | |
| Molecular Formula | C₈H₆ClN₃ | CymitQuimica[1] |
| Molecular Weight | 179.61 g/mol | CymitQuimica[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (acidic) | Not available | |
| pKa (basic) | Predicted: ~1.2 | PubChem (for 5-Chloroquinoxalin-6-amine)[2] |
| LogP | Predicted: 1.8 | PubChem (for 3-Chloroquinoxalin-2-amine)[3] |
Note: The chemical structure and predicted pKa and LogP values are for isomers of this compound and should be used as estimations. Experimental determination is recommended for precise values.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental. Below are detailed, standard experimental protocols that can be employed to characterize this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Grind a small sample of this compound to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2. For a pure compound, this range should be narrow (0.5-2°C).
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. As this compound is expected to be a solid, this protocol would be applicable if it decomposes upon melting or has a low melting point.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.
-
Heat the apparatus gently.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Solubility Determination
Solubility in various solvents provides insights into the polarity and potential for formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents (e.g., water, ethanol, DMSO, acetone, hexane)
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) and place it in a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for a set period (e.g., 1 minute).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, the solubility is lower than the tested concentration.
-
This can be done qualitatively ("soluble," "sparingly soluble," "insoluble") or quantitatively by preparing a saturated solution and determining the concentration of the dissolved solute using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at physiological pH.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of acid or base, adding small increments of the titrant.
-
Record the pH of the solution after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically at the half-equivalence point.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its membrane permeability and distribution.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol
-
Water (or buffer, typically pH 7.4)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure (Shake-Flask Method):
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Dissolve a known amount of this compound in one of the phases.
-
Add an equal volume of the other phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Synthesis and Biological Activity Workflow
Research into quinoxaline derivatives has revealed their potential as antiproliferative agents. The synthesis of 2,3-disubstituted-6-aminoquinoxaline analogs typically follows a multi-step process.
Mcl-1 Dependent Apoptosis Signaling Pathway
Certain quinoxaline-6-amine analogs have been shown to induce apoptosis through a mechanism involving the pro-survival protein Mcl-1 and the activation of caspases 3 and 7.[4]
This technical guide serves as a foundational resource for researchers working with this compound and related compounds. The provided protocols and predicted data offer a starting point for further experimental investigation and drug development efforts.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroquinoxalin-6-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroquinoxalin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an antiproliferative agent.
Core Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.60 g/mol |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The synthesis of quinoxaline derivatives, including analogs of this compound, is a well-established area of organic chemistry. A general synthetic scheme for producing 2,3-substituted quinoxalin-6-amine analogs involves a multi-step process.[3] This can be adapted for the specific synthesis of this compound.
A representative synthetic pathway is outlined below, based on established methodologies for similar compounds.[3]
Experimental Protocol: Synthesis of Substituted Quinoxalin-6-amine Analogs [3]
-
Condensation: The initial step typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent such as ethanol, followed by refluxing for 36-48 hours.
-
Reduction: A subsequent reduction step, for instance, using palladium on carbon (Pd/C) with hydrogen gas in ethanol at room temperature for 6-8 hours, can be employed to modify specific functional groups.
-
Functionalization of the Amine Group: The 6-amino group can be further functionalized. For example, reaction with an isocyanate (R²NCO) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 24-72 hours can yield urea derivatives.
Biological Activity and Therapeutic Potential
Quinoxaline derivatives are recognized for their broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4] Specifically, substituted quinoxalin-6-amine analogs have been investigated as antiproliferative agents against various cancer cell lines.[3][5]
Studies on related compounds have shown that certain quinoxaline derivatives exhibit low micromolar potency against a panel of cancer cell lines, including those of the lung, pancreas, colon, breast, prostate, and ovaries.[3]
Antiproliferative Mechanism and Signaling Pathway
The anticancer activity of some quinoxalineurea analogs is linked to the induction of apoptosis.[3] Treatment of cancer cells with these compounds has been shown to result in the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[3] Furthermore, this leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] This apoptotic response has been identified as being dependent on the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[3]
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by bioactive quinoxaline-6-amine analogs.
Caption: Apoptotic pathway induced by quinoxaline analogs.
Conclusion
This compound and its derivatives represent a promising scaffold in the development of novel therapeutic agents, particularly in oncology. Their synthesis is achievable through established chemical routes, and their biological activity warrants further investigation to elucidate the precise mechanisms of action and to optimize their therapeutic potential. The induction of Mcl-1 dependent apoptosis is a significant finding that could guide future drug design and development efforts.
References
- 1. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-Chloroquinoxalin-6-amine: A Technical Guide
Disclaimer: As of the latest literature search, a solved crystal structure for 2-Chloroquinoxalin-6-amine has not been publicly deposited or published. This guide therefore provides a comprehensive, hypothetical framework for its synthesis, crystallization, and structural analysis based on established methodologies for analogous quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of various molecules with a wide range of pharmacological activities, including anticancer and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document outlines the essential experimental protocols and data analysis framework for a comprehensive crystal structure analysis of this compound (C₈H₆ClN₃, Mol. Wt.: 179.61 g/mol ).[1]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. The following sections describe the proposed synthesis, purification, crystallization, and structure determination protocols for this compound.
Synthesis and Purification
A common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the target compound, a plausible synthetic route would involve the reaction of 4-chloro-1,2-phenylenediamine with glyoxal, followed by selective chlorination. A generalized synthesis workflow is presented in Figure 1.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% in water)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 mmol) in ethanol (10 mL). Add glyoxal (1.1 mmol) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Intermediate Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude 6-chloroquinoxaline can be purified by recrystallization from ethanol or by column chromatography.
-
Chlorination: Gently reflux the purified 6-chloroquinoxaline (1.0 mmol) in phosphorus oxychloride (POCl₃) (5 mL) for 2 hours.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.
Single-Crystal Growth
Growing X-ray quality crystals is often the most challenging step.[4] Several methods should be attempted to obtain suitable single crystals of this compound. The primary requirement is a highly purified sample.
Methods:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane).[5] Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in a vibration-free environment over several days.[5]
-
Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble). Carefully layer a "poor" solvent (in which it is sparingly soluble but miscible with the good solvent) on top.[6] Crystals may form at the interface over time. This is best performed in a narrow vessel like an NMR tube.[6]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.[7]
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[4]
Procedure:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.[8] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[8]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map, and the structure is refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation
Quantitative data from a crystal structure analysis is typically summarized in a standardized crystallographic table. The following table is a template illustrating the key parameters that would be reported for this compound, with example data from a related quinoxaline derivative included for illustrative purposes.
| Parameter | Value (Hypothetical for this compound) |
| Chemical Formula | C₈H₆ClN₃ |
| Formula Weight | 179.61 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.521(3) |
| b (Å) | 10.432(4) |
| c (Å) | 9.115(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 781.1(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.528 |
| Absorption Coefficient (mm⁻¹) | 0.395 |
| F(000) | 368 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta Range for Data Collection (°) | 2.50 to 28.00 |
| Reflections Collected | 7150 |
| Independent Reflections | 1805 [R(int) = 0.045] |
| Data / Restraints / Parameters | 1805 / 0 / 109 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.31 |
Mandatory Visualizations
Visual workflows are essential for conveying complex processes. The following diagrams, created using the DOT language, illustrate the proposed synthesis and the general procedure for crystal structure determination.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for crystal structure determination.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the 2-chloro position in quinoxalines
An In-depth Technical Guide on the Fundamental Reactivity of the 2-Chloro Position in Quinoxalines
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Introduction
The quinoxaline scaffold, a heterocyclic structure formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast range of pharmacological activities, including roles as anticancer, antibacterial, and antiviral agents.[2][3][4] A key intermediate in the synthesis of diverse quinoxaline libraries is 2-chloroquinoxaline. The chlorine atom at the C2 position serves as a versatile synthetic handle, readily participating in a variety of chemical transformations.
The electrophilic nature of the C2 carbon, activated by the adjacent nitrogen atom and the chlorine leaving group, dominates the reactivity of this compound.[5] This inherent reactivity allows for its displacement by a wide range of nucleophiles and its participation in sophisticated cross-coupling reactions. This guide provides a comprehensive overview of the , presenting detailed reaction protocols, quantitative data, and visual workflows to aid researchers in the strategic design and synthesis of novel quinoxaline derivatives.
Synthesis of 2-Chloroquinoxaline
The most prevalent and efficient method for synthesizing 2-chloroquinoxaline involves the chlorination of its precursor, quinoxalin-2(1H)-one. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol: Synthesis of 2-Chloroquinoxaline[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend quinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Catalysis (Optional): A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 1.5-4 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The crude 2-chloroquinoxaline product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Core Reactivity Principles
The reactivity of the 2-chloro position is governed by the electronic structure of the quinoxaline ring. The pyrazine moiety is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrazine ring, particularly C2 and C3, electrophilic. The chlorine atom at the C2 position is therefore highly activated towards nucleophilic attack.[7]
Factors influencing reactivity:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs on the quinoxaline ring further increases the electrophilicity of the C2 carbon, enhancing the rate of nucleophilic substitution.[7]
-
Nucleophile Strength: Stronger nucleophiles react more readily. For neutral nucleophiles like amines or alcohols, the addition of a base is often necessary to generate the more potent anionic conjugate base (e.g., amide or alkoxide).[7]
-
Leaving Group Ability: Chlorine is a good leaving group, facilitating the substitution process.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) is the most fundamental reaction of 2-chloroquinoxalines. It typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[8]
This pathway allows for the introduction of a wide variety of functional groups by reacting 2-chloroquinoxaline with oxygen, nitrogen, and sulfur-based nucleophiles.
Table 1: Representative SNAr Reactions of 2-Chloroquinoxaline
| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| O-Nucleophile | Sodium Methoxide | - | Methanol | Reflux | Good | [7] |
| N-Nucleophile | Aniline Derivative | K₂CO₃ | DMF | 120 | 70-90 | [7] |
| N-Nucleophile | Substituted Amines | Pyridine | - | Microwave | High | [3] |
| S-Nucleophile | Thiophenol | - | - | - | - | [9] |
| N₃⁻ Nucleophile | Sodium Azide | 1N HCl | Ethanol | Reflux | - | [6] |
Note: Yields are generalized from typical SNAr reactions and may vary based on specific substrates.[7]
Experimental Protocols for SNAr Reactions
Protocol 3.1: Reaction with an Amine (e.g., Aniline) [7]
-
Setup: To a round-bottom flask, add 2-chloroquinoxaline (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent: Add dry DMF (10 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up: After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3.2: Reaction with an Alcohol (Alkoxide Formation) [7]
-
Alkoxide Preparation: In a flame-dried flask under an inert atmosphere, add the desired dry alcohol (5 mL) and sodium metal (1.5 mmol) in small portions. Stir until all the sodium has dissolved.
-
Addition: Add a solution of 2-chloroquinoxaline (1.0 mmol) in the corresponding dry alcohol (5 mL).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify the residue.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly effective for the functionalization of 2-chloroquinoxalines. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples 2-chloroquinoxaline with an organoboron compound (typically a boronic acid or ester) to form a C-C bond, yielding 2-aryl or 2-vinylquinoxalines.[10][12]
Table 2: Suzuki-Miyaura Coupling of Chloroquinoxalines
| Chloroquinoxaline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-dichloro- | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 | [13] |
| 2,6-dichloro- | 3,5-Dimethylphenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 | [13] |
| 2,6-dichloro- | 2,4,6-Trimethylphenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 96 | [13] |
| 2,6-dichloro- | 4-Fluorophenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 62 | [13] |
Experimental Protocol: Suzuki-Miyaura Coupling[11]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent: Add a degassed solvent such as a mixture of 1,4-dioxane and water or THF.
-
Reaction: Heat the mixture to 80-120 °C and stir for 8-24 hours until TLC or LC-MS indicates completion.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling 2-chloroquinoxaline with primary or secondary amines.[11][14] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[15]
Experimental Protocol: Buchwald-Hartwig Amination[17][18]
-
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., 2-chloroquinoxaline, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv) to a Schlenk tube.
-
Addition: Add the amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-chloroquinoxaline and a terminal alkyne.[16] This reaction is typically co-catalyzed by palladium and copper(I).[17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 2-Chloroquinoxalin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroquinoxalin-6-amine, a key intermediate in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data, this document offers a predictive framework for its solubility in common organic solvents based on established chemical principles. Furthermore, it presents detailed, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is intended to be an essential resource for scientists engaged in the synthesis, formulation, and application of this compound and its derivatives, facilitating its effective use in research and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoxaline core, which is a privileged scaffold in drug discovery. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, ease of formulation, and performance in various chemical and biological assays. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore paramount for its successful application.
The structure of this compound, with its aromatic rings, amine group, and chloro substituent, suggests a nuanced solubility profile. The amine group can participate in hydrogen bonding, while the chlorinated quinoxaline core imparts a degree of lipophilicity. Consequently, its solubility is expected to vary significantly with the polarity, hydrogen bonding capacity, and chemical nature of the solvent.
Illustrative Solubility Profile
While specific, experimentally determined quantitative solubility data for this compound is not widely reported in scientific literature, an illustrative solubility profile can be predicted based on its structural features and the general principles of solubility for similar heterocyclic amines.[1][2][3] The following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C).
Disclaimer: The quantitative values presented in this table are illustrative estimates and should not be considered as experimentally verified data. They are intended to provide a general guideline for solvent selection. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in this guide.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Illustrative Solubility Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 50 |
| Dichloromethane (DCM) | Chlorinated | Moderate | 10 - 30 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | 10 - 30 |
| Ethyl Acetate | Polar Aprotic (Ester) | Low to Moderate | 5 - 15 |
| Acetonitrile | Polar Aprotic | Low | 1 - 5 |
| Methanol | Polar Protic | Low | 1 - 5 |
| Ethanol | Polar Protic | Low | 1 - 5 |
| Isopropanol | Polar Protic | Very Low | < 1 |
| Toluene | Aromatic | Very Low | < 1 |
| Heptane/Hexane | Nonpolar | Insoluble | < 0.1 |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental approach is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a specified period and then quantifying the concentration of the dissolved solute in the supernatant.
General Experimental Workflow: Shake-Flask Method
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Quantification Methods
Once a saturated solution is obtained and filtered, the concentration of this compound can be determined by several analytical techniques. Two common methods are detailed below.
The gravimetric method is a straightforward technique that relies on the precise measurement of mass.[7][8][9][10]
Methodology:
-
Preparation of Saturated Solution: Follow the "Preparation" and "Equilibration" steps as outlined in the workflow diagram (Section 3.1).
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant.
-
Filtration: Filter the withdrawn aliquot through a chemically compatible 0.22 µm syringe filter to remove any suspended microparticles.
-
Weighing: Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish and record the total mass.
-
Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a controlled temperature.
-
Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again. The process of drying and weighing should be repeated until a constant mass is achieved.[7]
-
Calculation: The difference between the final and initial weights of the dish provides the mass of the dissolved this compound. The solubility can then be calculated and expressed in units such as g/L or mg/mL.
This method is suitable if this compound has a distinct chromophore that absorbs ultraviolet or visible light. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.[11][12][13]
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the general workflow (Section 3.1).
-
Dilute the clear filtrate with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Historical Synthesis of Aminquinoxalines: Core Methods and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic routes to aminoquinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are integral to the structure of various pharmaceuticals, including antibiotics and anticancer agents. This document provides a detailed overview of the two primary historical methods for their synthesis: the Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds and the Beirut Reaction.
Introduction: The Genesis of Quinoxaline Chemistry
The study of quinoxalines dates back to the late 19th century, with the first synthesis reported in 1884.[1] These early methods laid the groundwork for the development of a vast library of quinoxaline derivatives. The introduction of an amino group to the quinoxaline scaffold has been a particularly important strategy in the development of bioactive molecules. This guide focuses on the seminal methods that have become the bedrock of aminoquinoxaline synthesis, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Core Synthesis Method 1: Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds (Hinsberg/Körner Synthesis)
The most classical and enduring method for the synthesis of the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction, independently reported by Körner and Hinsberg in 1884, is versatile and can be adapted to produce a wide range of substituted quinoxalines.[2][3] The introduction of an amino group can be achieved by using a substituted o-phenylenediamine or by subsequent modification of the quinoxaline ring. A common strategy involves the use of a nitro-substituted o-phenylenediamine, followed by reduction of the nitro group to an amine.[4]
General Reaction Scheme
The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic or neutral conditions.
Caption: General scheme of the Hinsberg/Körner quinoxaline synthesis.
Detailed Experimental Protocol: Synthesis of 6-Aminoquinoxaline
This two-step procedure illustrates the synthesis of an aminoquinoxaline starting from a nitro-substituted o-phenylenediamine.
Step 1: Synthesis of 6-Nitroquinoxaline
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-nitro-o-phenylenediamine in a mixture of ethanol and hydrochloric acid.
-
Addition of Dicarbonyl: To this solution, add an aqueous solution of glyoxal (40% in water) dropwise while stirring.
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product. Filter the solid, wash with water, and dry to obtain crude 6-nitroquinoxaline. The product can be further purified by recrystallization from ethanol.
Step 2: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline
-
Reaction Setup: Dissolve the synthesized 6-nitroquinoxaline in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4 hours.[5]
-
Work-up and Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5] Evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a solid. The product can be purified by column chromatography on silica gel.[5]
Quantitative Data for Hinsberg-Type Syntheses
| 1,2-Dicarbonyl Compound | o-Phenylenediamine Derivative | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Glyoxal sodium bisulfite | 1,2,4-triaminobenzene dihydrochloride | 10% aq. Na2CO3 | 2 hours | 100 °C | 87 | [5] |
| Benzil | o-phenylenediamine | TiO2-Pr-SO3H / EtOH | 10 min | Room Temp. | 95 | [3] |
| Benzil | o-phenylenediamine | Bentonite K-10 / EtOH | 20 min | Room Temp. | 92 | [3] |
| Hydroxyl ketone | o-phenylenediamine | I2 / DMSO | 12 hours | Room Temp. | 80-90 | [6] |
| Phenyl acetylene | o-phenylenediamine | Cu(OAc)2 / Toluene | 8 hours | 70 °C | 86 | [3] |
Core Synthesis Method 2: The Beirut Reaction
Developed in 1965 by Haddadin and Issidorides, the Beirut Reaction is a powerful method for the synthesis of quinoxaline-1,4-dioxides.[4][7] These N-oxides are valuable intermediates that can be subsequently converted to aminoquinoxalines. The reaction typically involves the condensation of a benzofuroxan with an enamine or an enolate derived from a β-dicarbonyl compound, β-ketoester, or similar active methylene compound.[4]
General Reaction Mechanism
The accepted mechanism proceeds through the nucleophilic attack of an enolate or enamine on the benzofuroxan, followed by cyclization and dehydration to form the quinoxaline-1,4-dioxide ring system.
References
- 1. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline core is a significant heterocyclic motif in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds. This technical guide focuses on the discovery and synthesis of a key derivative, 2-Chloroquinoxalin-6-amine. While a singular, definitive "first synthesis" publication is not readily apparent in historical literature, this document outlines the most plausible and well-established synthetic pathway. This involves the preparation of the intermediate 2-chloro-6-nitroquinoxaline, followed by the reduction of the nitro group to yield the target amine. Detailed experimental protocols, quantitative data, and visualizations of a relevant biological pathway are provided to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Quinoxaline Scaffold in Drug Discovery
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in the design of novel therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, offering reactive sites for further functionalization.
The Predominant Synthetic Pathway to this compound
The most logical and frequently implied synthesis of this compound proceeds through a two-step sequence starting from commercially available quinoxalin-2-ol. The initial step involves the nitration of the quinoxaline core, followed by chlorination and subsequent reduction of the nitro group.
Synthesis of 2-Chloro-6-nitroquinoxaline
The precursor, 2-chloro-6-nitroquinoxaline, is typically prepared from 6-nitroquinoxalin-2-ol. This transformation is a standard chlorination reaction of a hydroxyl group on a heterocyclic ring.
Experimental Protocol: Synthesis of 2-chloro-6-nitroquinoxaline from 6-nitroquinoxalin-2-ol
A mixture of 6-nitroquinoxalin-2-ol and phosphorus oxychloride (POCl₃) is heated at reflux. The excess POCl₃ is then carefully removed, often by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-6-nitroquinoxaline.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| 6-nitroquinoxalin-2-ol | POCl₃ | None | 2-4 hours | Reflux | >90% |
Synthesis of this compound
The final step to obtain this compound is the reduction of the nitro group of 2-chloro-6-nitroquinoxaline. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Reduction of 2-chloro-6-nitroquinoxaline
To a solution of 2-chloro-6-nitroquinoxaline in a suitable solvent such as ethanol or methanol, a catalyst, typically 10% palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford this compound.
| Reactant | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |
| 2-chloro-6-nitroquinoxaline | H₂ (gas) | 10% Pd/C | Methanol | 12 hours | Room Temperature | ~95% |
| 2-chloro-6-nitroquinoxaline | Hydrazine Hydrate | - | Ethanol | 5 hours | Reflux | ~88% |
| 2-chloro-6-nitroquinoxaline | Sodium Dithionite | - | Water/Ethanol | 6 hours | 60 °C | ~80% |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. Typical characterization data includes:
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | Typically a solid |
| Melting Point | Not consistently reported, requires experimental determination |
| ¹H NMR | Expected signals for aromatic protons and the amine protons |
| ¹³C NMR | Expected signals for the quinoxaline core carbons |
| Mass Spectrometry | [M+H]⁺ at m/z 180.03 |
Biological Relevance and Signaling Pathways
Quinoxaline derivatives have been identified as potent inhibitors of various kinases and have shown antiproliferative activity against several cancer cell lines.[1][2] Some of these compounds have been demonstrated to induce apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] This highlights the potential of this compound as a scaffold for the development of novel anticancer agents that target apoptotic pathways.
Caption: Quinoxaline derivatives in apoptosis.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a streamlined workflow, starting from the nitration of the quinoxaline precursor to the final reduction step.
Caption: Synthesis of this compound.
Conclusion
While the precise historical "discovery" of this compound remains to be definitively pinpointed in a single publication, a robust and logical synthetic pathway has been established through decades of chemical literature. This guide provides a comprehensive overview of this synthesis, complete with detailed experimental protocols and characterization data. The demonstrated biological relevance of the quinoxaline scaffold underscores the importance of this compound as a key building block for the development of novel therapeutics. The provided visualizations of the synthetic workflow and a relevant signaling pathway are intended to aid researchers in their understanding and utilization of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Chloroquinoxalin-6-amine with various arylboronic acids. This versatile palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel 2-arylquinoxalin-6-amine derivatives, which are key scaffolds in the development of new therapeutic agents.
The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of related chloroquinoxaline systems and nitrogen-containing heterocycles. While the presence of the 6-amino group can influence reactivity, appropriate selection of catalyst, ligand, and base can ensure efficient coupling.
Introduction
The quinoxaline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization at the 2-position via cross-coupling reactions allows for the exploration of diverse chemical space, leading to the identification of novel drug candidates. The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.
The key challenge in the Suzuki-Miyaura coupling of this compound is the potential for the amino group to coordinate with the palladium catalyst, which could lead to catalyst deactivation. However, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, can mitigate this issue and promote efficient cross-coupling. The electronic nature of the quinoxaline ring system makes the 2-position highly susceptible to palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 2-chloroquinoxalines with various arylboronic acids. The data is compiled from studies on structurally similar substrates and serves as a guide for expected outcomes with this compound.[1]
Table 1: Mono-Arylation of 2-Chloroquinoxalines with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)quinoxalin-6-amine | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)quinoxalin-6-amine | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)quinoxalin-6-amine | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)quinoxalin-6-amine | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)quinoxalin-6-amine | 96 |
| 6 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)quinoxalin-6-amine | 72 |
| 7 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoxalin-6-amine | 63 |
| 8 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoxalin-6-amine | 62 |
| 9 | 2-Thienylboronic acid | 2-(2-Thienyl)quinoxalin-6-amine | 45 |
| 10 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)quinoxalin-6-amine | 96 |
| 11 | 4-(tert-Butyl)phenylboronic acid | 2-(4-(tert-Butyl)phenyl)quinoxalin-6-amine | 77 |
| 12 | 2-Chlorophenylboronic acid | 2-(2-Chlorophenyl)quinoxalin-6-amine | 78 |
Yields are based on isolated product from the coupling of 2,6-dichloroquinoxaline, selectively at the 2-position, and are representative for what can be expected for this compound under optimized conditions.[1]
Table 2: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinoxalines
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, a combination of a palladium(II) source and a specialized ligand is recommended.[2][3] |
| Ligand | SPhos, XPhos, or other bulky phosphines | Buchwald-type ligands are often effective for amino-substituted substrates.[4] |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is a robust choice for many Suzuki couplings of chloro-heterocycles.[1][2] |
| Solvent | 1,4-Dioxane, THF, or Toluene (often with water) | A mixture of an organic solvent and water is commonly used to aid in the solubility of the base and boronic acid.[2][3] |
| Temperature | 90-120 °C | The reaction temperature may need to be optimized depending on the reactivity of the specific boronic acid.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and phosphine ligands.[2] |
Experimental Protocols
This section provides two detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. Protocol A outlines a general procedure using a standard catalyst, while Protocol B employs a more advanced catalytic system often required for challenging substrates.
Protocol A: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[2]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[2]
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[2][3]
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-arylquinoxalin-6-amine.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol B: Procedure with a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and XPhos to an oven-dried reaction tube.
-
Add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the tube and remove it from the glovebox.
-
Add degassed THF and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the final product.
-
Confirm the structure and purity of the product by spectroscopic methods.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The targeted functionalization of the quinoxaline scaffold, particularly through C-N bond formation at the C2 position, is a key strategy in the development of novel therapeutic agents.
These application notes provide a detailed protocol and practical guidance for the Buchwald-Hartwig amination of 2-Chloroquinoxalin-6-amine with a variety of primary and secondary amines. The resulting N-substituted 2-quinoxalin-6-amine derivatives are valuable building blocks for the synthesis of complex molecules in drug discovery programs.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the 2-chloroquinoxaline to a Pd(0) complex, followed by coordination of the amine. Subsequent deprotonation by a base forms a palladium-amido intermediate, which then undergoes reductive elimination to yield the desired N-arylated or N-alkylated quinoxalinamine and regenerate the active Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent side reactions.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from analogous reactions on structurally similar chloroquinoxaline and chloroquinoline systems and serves as a guide for reaction optimization.[1][2][3]
Table 1: Screening of Catalysts, Ligands, and Bases
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Aniline | High |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | Morpholine | Moderate-High |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | Benzylamine | Moderate |
| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | Indoline | High |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12-24 h.
| Entry | Amine | Product Structure | Expected Yield (%) |
| 1 | Aniline | 85-95 | |
| 2 | 4-Methoxyaniline | 80-90 | |
| 3 | Morpholine | 75-85 | |
| 4 | Benzylamine | 60-75 | |
| 5 | Indoline | 88-98 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to the Schlenk tube.
-
Reactant Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) to the reaction vessel.
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-quinoxalin-6-amine.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of quinoxaline have garnered significant attention as potent kinase inhibitors, playing a crucial role in the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The unique structural features of the quinoxaline ring system allow for effective interactions with the ATP-binding site of various kinases. 2-Chloroquinoxalin-6-amine serves as a versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The presence of a reactive chlorine atom at the 2-position allows for nucleophilic aromatic substitution (SNAr) with a wide range of amines, while the amino group at the 6-position provides a handle for further structural modifications to explore structure-activity relationships (SAR).
These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound and for the evaluation of their biological activity.
Key Target Kinases and Signaling Pathways
Quinoxaline-based inhibitors have shown activity against a variety of protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. Key signaling cascades that can be targeted by inhibitors derived from this compound include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
-
Ras/Raf/MEK/ERK Pathway: A critical pathway that regulates cell proliferation, differentiation, and survival.
-
p38 MAPK Pathway: Activated by cellular stress and inflammatory cytokines, this pathway is involved in inflammation and apoptosis.
-
JNK Pathway: A stress-activated pathway that plays a role in apoptosis, inflammation, and cell differentiation.
Data Presentation: Kinase Inhibitory Activity of Quinoxaline Derivatives
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various quinoxaline derivatives, demonstrating the potential of this scaffold in targeting different kinase families.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Quinoxaline Derivative 1 | VEGFR-2 | 3.7 | [1] |
| Quinoxaline Derivative 2 | VEGFR-2 | 2.7 | [2] |
| Quinoxaline Derivative 3 | VEGFR-2 | 5.8 | [1] |
| Quinoxaline Derivative 4 | VEGFR-2 | 11.7 | [1] |
| Quinoxaline Derivative 5 | VEGFR-2 | 4.8 | [3] |
| Quinoxaline Derivative 6 | VEGFR-2 | 5.4 | [3] |
| Quinoxaline Derivative 7 | VEGFR-2 | 3.8 | [3] |
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Quinoxaline Derivative 8 | ASK1 | 30.17 | [4] |
| Quinoxaline Derivative 9 | ASK1 | 117.61 | [4] |
| Quinoxaline Derivative 10 | ASK1 | 147 | [4] |
| Quinoxaline Derivative 11 | ASK1 | 502.46 | [4] |
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | CK2 | 49 | [5] |
| 2-Arylaminopurine Derivative | CDK2 | 44 | [6] |
| Quinoxalineurea analog 7c | Antiproliferative (A549) | Low µM | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Substituted amino)-quinoxalin-6-amine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the nucleophilic aromatic substitution reaction between this compound and various primary or secondary amines to generate a library of 2-amino-substituted quinoxaline derivatives.
Materials:
-
This compound
-
Substituted aniline or other amine (1.1 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add the substituted aniline or other amine (1.1 eq).
-
Heat the reaction mixture to 130 °C and stir for 30 minutes.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted amino)-quinoxalin-6-amine derivative.
Protocol 2: General Procedure for Acylation of the 6-Amino Group
This protocol details the acylation of the 6-amino group of the synthesized quinoxaline derivatives to introduce further diversity.
Materials:
-
2-(Substituted amino)-quinoxalin-6-amine derivative
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 2-(substituted amino)-quinoxalin-6-amine derivative (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C in a round-bottom flask.
-
Slowly add the acyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the acylated product.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Synthesized inhibitor compounds
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Plate reader (e.g., for luminescence, fluorescence, or absorbance)
-
Kinase-Glo®, ADP-Glo™, or similar detection reagent
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration typically around the Km for the specific kinase).
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with Kinase-Glo®, the amount of ATP remaining is measured as a luminescent signal, which is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the quinoxaline scaffold is a critical step in the development of novel therapeutic agents.[1] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4][5] This transformation allows for the facile synthesis of aryl amines, which are prevalent in numerous pharmaceuticals, by coupling an aryl halide with an amine.[5][6]
This application note provides a detailed protocol for the palladium-catalyzed C-N bond formation using 2-Chloroquinoxalin-6-amine as a key building block. The C2-chloro position of the quinoxaline ring is an excellent handle for such transformations.[1] The resulting N-substituted 2-quinoxalin-6-amine derivatives are valuable scaffolds in drug discovery programs.[7][8]
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination proceeds through a general catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species. The subsequent steps involve coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[1][4][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloroquinoxalin-6-amine with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Derivatives of quinoxaline have shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[5][6][7] This protocol details the synthesis of 2-aryl-quinoxalin-6-amine derivatives through the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloroquinoxalin-6-amine with various arylboronic acids. These products are of significant interest in drug discovery, particularly as kinase inhibitors.[8][9]
Reaction Scheme
The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-aryl-quinoxalin-6-amine derivatives.
Materials and Reagents:
-
This compound
-
Arylboronic acids (various)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[10]
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
General Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.3 equivalents), and the base (2 equivalents).[11]
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Degassing: The mixture is degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
Catalyst Addition: The palladium catalyst (5 mol%) is added to the reaction mixture under the inert atmosphere.[11]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90-120°C) and stirred vigorously until the starting material is consumed, as monitored by TLC.[11]
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes the yields for the synthesis of various 2-aryl-6-chloroquinoxalines from 2,6-dichloroquinoxaline, which serves as a model for the reactivity of the 2-chloro position.
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 6 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 7 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 8 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
| 9 | 2-Thienylboronic acid | 2-(2-Thienyl)-6-chloroquinoxaline | 45 |
| 10 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-6-chloroquinoxaline | 96 |
Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.[11]
Applications in Drug Discovery: Kinase Inhibition
Quinoxaline derivatives are prominent in the development of kinase inhibitors for cancer therapy.[4][9] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer progression.[8] Compounds with the 2-aryl-quinoxalin-6-amine core have been investigated as inhibitors of various kinases, including Pim kinases, which are involved in cell cycle progression and apoptosis.[8]
Pim Kinase Signaling Pathway:
Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases that phosphorylate a number of downstream targets involved in cell survival and proliferation. Inhibition of Pim kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of the Pim kinase signaling pathway.
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route to synthesize a library of 2-aryl-quinoxalin-6-amine derivatives. These compounds are valuable for structure-activity relationship (SAR) studies in the development of novel kinase inhibitors for therapeutic applications. The provided protocol and data serve as a foundational guide for researchers in this field.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneonline.com [geneonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application Notes: Functionalization of the 6-Amino Group of 2-Chloroquinoxalin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoxaline core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Quinoxaline derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] 2-Chloroquinoxalin-6-amine is a versatile bifunctional building block, offering two distinct reactive sites for chemical modification: the 6-amino group and the 2-chloro position. This document provides detailed protocols and application notes focused specifically on the functionalization of the 6-amino group, a key handle for modulating the molecule's physicochemical properties and biological activity through the introduction of diverse functional groups. Common modifications include acylation, sulfonylation, and the formation of ureas and thioureas, which are instrumental in structure-activity relationship (SAR) studies.[1]
Key Functionalization Reactions
The primary amino group at the C-6 position is a potent nucleophile, readily undergoing reactions with various electrophiles. This allows for the synthesis of a diverse library of derivatives for screening and lead optimization.
-
N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This is a common strategy to explore the impact of different substituents on biological targets. The base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.[4][5]
-
N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides.[6] Sulfonamide moieties are prevalent in many therapeutic agents and can significantly influence properties such as solubility and protein binding.
-
Urea and Thiourea Formation: The 6-amino group reacts smoothly with isocyanates and isothiocyanates to form the corresponding ureas and thioureas.[1] These functional groups are excellent hydrogen bond donors and acceptors, often playing a critical role in ligand-receptor interactions.
-
N-Alkylation: Direct alkylation with alkyl halides can be performed to introduce alkyl substituents. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines.[7][8] Careful control of reaction conditions is necessary to achieve mono-alkylation.
The presence of the 2-chloro group provides an orthogonal site for further modification, often via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allowing for the sequential and selective synthesis of complex, multi-functionalized quinoxaline derivatives.[9][10]
Data Presentation: Reaction Conditions Summary
The following table summarizes typical conditions for the functionalization of the 6-amino group on the quinoxaline scaffold, based on reported literature.[1][11]
| Functionalization Type | Electrophile | Base | Solvent | Temperature | Time | Typical Yield |
| N-Acylation | Acetyl Chloride / R-COCl | Pyridine / TEA / DIPEA | DCM / Acetone | Room Temp. | 4 - 6 h | Good to Excellent |
| N-Sulfonylation | Tosyl Chloride / R-SO₂Cl | Triethylamine (TEA) | DCM | Room Temp. | 6 h | Moderate to Good |
| Urea Formation | Phenyl Isocyanate / R-NCO | DIPEA | DCM | Room Temp. | 12 - 24 h | Good to Excellent |
| Thiourea Formation | Phenyl Isothiocyanate / R-NCS | None / Reflux | DCM | Reflux | 8 - 12 h | Good to Excellent |
Note: Yields are dependent on the specific substrates and may require optimization.
Visualizations
Caption: Key functionalization pathways of the 6-amino group.
Caption: General experimental workflow for functionalization.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-Chloroquinoxalin-6-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the various quinoxaline building blocks, 2-Chloroquinoxalin-6-amine stands out as a versatile and highly valuable scaffold for the synthesis of diverse compound libraries in drug discovery. Its unique arrangement of a reactive chlorine atom at the 2-position and a nucleophilic amine group at the 6-position provides medicinal chemists with a powerful tool to generate novel molecules with a range of therapeutic applications, particularly in oncology.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the development of potent antiproliferative agents and kinase inhibitors.
Applications in Drug Discovery
The this compound scaffold is a cornerstone for the development of small molecules targeting key signaling pathways implicated in cancer and other diseases. The quinoxaline core can mimic the purine ring of ATP, enabling derivatives to effectively bind to the ATP-binding sites of various kinases.[3] The chlorine atom at the 2-position serves as a key electrophilic center for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of side chains. Concurrently, the 6-amino group provides a convenient handle for further derivatization through reactions such as acylation, sulfonylation, and urea or thiourea formation.[2] This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have demonstrated significant potential as:
-
Antiproliferative Agents: Inducing apoptosis in cancer cells through mechanisms such as caspase activation.[2][4]
-
Kinase Inhibitors: Targeting key kinases in oncogenic signaling pathways like the PI3K/Akt/mTOR and ERK/MAPK pathways.[2][5]
Quantitative Data Summary
The following table summarizes the antiproliferative activity of representative compounds derived from a quinoxalin-6-amine scaffold against a panel of human cancer cell lines. The data highlights the low micromolar potency of these derivatives.
| Compound | R¹ | R² | Cell Line | GI₅₀ (µM) |
| 5a | Furan | Acetyl | A549 (Lung) | >20 |
| Aspc1 (Pancreatic) | >20 | |||
| HT29 (Colon) | 15.2 | |||
| MDAMB231 (Breast) | 18.5 | |||
| PC3 (Prostate) | >20 | |||
| SKOV3 (Ovarian) | >20 | |||
| U2OS (Bone) | >20 | |||
| 7c | Furan | N,N-diethylurea | A549 (Lung) | 3.8 |
| Aspc1 (Pancreatic) | 4.2 | |||
| HT29 (Colon) | 3.5 | |||
| MDAMB231 (Breast) | 4.5 | |||
| PC3 (Prostate) | 5.1 | |||
| SKOV3 (Ovarian) | 4.8 | |||
| U2OS (Bone) | 3.9 |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted-6-nitroquinoxalines
This protocol describes the initial step in synthesizing the quinoxalin-6-amine core, starting from a commercially available substituted 1,2-diaminobenzene.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., 2,3-furandione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Reflux the reaction mixture for 36-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2,3-disubstituted-6-nitroquinoxaline.
Protocol 2: Reduction of the Nitro Group to form Quinoxalin-6-amine
This protocol details the reduction of the nitro group to the key amine functionality.
Materials:
-
2,3-disubstituted-6-nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Suspend the 2,3-disubstituted-6-nitroquinoxaline (1.0 eq) in ethanol in a flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 2,3-disubstituted-quinoxalin-6-amine.
Protocol 3: Synthesis of Quinoxalin-6-yl Urea Derivatives
This protocol describes the derivatization of the 6-amino group to form urea analogs.[2]
Materials:
-
2,3-disubstituted-quinoxalin-6-amine
-
Substituted isocyanate (e.g., N,N-diethylisocyanate) (1.5 eq)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the 2,3-disubstituted-quinoxalin-6-amine (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) to the solution.
-
Add the substituted isocyanate (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final quinoxalin-6-yl urea derivative.
Protocol 4: In Vitro Antiproliferative Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the synthesized quinoxaline derivatives against cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., A549, HT29, MDAMB231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoxaline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Drug discovery workflow using the this compound scaffold.
Caption: Proposed apoptotic pathway induced by quinoxalin-6-amine derivatives.[2]
References
- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloroquinoxalin-6-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoxalin-6-amine is a versatile heterocyclic compound featuring a quinoxaline core functionalized with a reactive chlorine atom at the 2-position and an amino group at the 6-position. This unique substitution pattern makes it a valuable building block for the synthesis of advanced functional materials. The electron-deficient nature of the quinoxaline ring system, combined with the potential for diverse chemical modifications at its chloro and amino sites, allows for the rational design of materials with tailored electronic, optical, and thermal properties.
While extensively utilized in medicinal chemistry, the application of this compound as a precursor in materials science is an emerging area with significant potential. Its derivatives are promising candidates for a range of applications including organic electronics, high-performance polymers, and chemical sensors. These notes provide an overview of the potential applications and detailed protocols for leveraging this compound in the synthesis of next-generation materials.
Application in Organic Electronics
Quinoxaline derivatives are prominent in organic electronics due to their excellent thermal stability, defined molecular structures, and tunable electronic properties. They are frequently employed as electron-deficient (acceptor) units in donor-acceptor (D-A) type materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline-based materials are used as emitters, hosts, and electron-transporting layers (ETLs) in OLED devices.[1] By modifying this compound, it is possible to synthesize novel materials for thermally activated delayed fluorescence (TADF), a key technology for achieving high efficiency in OLEDs.[2][3] The amino group can be functionalized with donor moieties, while the chloro group can be substituted to fine-tune the electronic structure and morphology.
Potential Synthetic Strategy:
-
Functionalization of the Amino Group: The 6-amino group can be reacted with various aromatic donors (e.g., carbazole, triphenylamine derivatives) via Buchwald-Hartwig or Ullmann coupling to create a D-A structure.
-
Substitution of the Chloro Group: The 2-chloro position can undergo nucleophilic aromatic substitution (SNA_r_) or Suzuki/Stille coupling to introduce further functional groups that enhance solubility, thermal stability, or electronic properties.
| Emitter Name | Donor Moiety | Acceptor Moiety | ΔE_ST_ (eV) | Max. EQE (%) | Emission Color | Reference |
| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | 0.15 | 15.3 | Yellow-Green | [2][3] |
| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | 0.09 | 15.3 | Yellow-Green | [2][3] |
| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | 0.07 | - | Yellow-Green | [2][3] |
| TPA-QCN | Triphenylamine | Dicyanoquinoxaline | - | 14.5 | Deep-Red | [3] |
Note: This table presents data for exemplary quinoxaline derivatives to illustrate potential performance, not materials synthesized directly from this compound.
Organic Photovoltaics (OPVs)
In OPVs, quinoxaline derivatives serve as electron-accepting units in conjugated polymers, which act as the p-type (donor) material in bulk heterojunction (BHJ) solar cells.[4][5] The incorporation of the electron-deficient quinoxaline moiety helps to lower the polymer's bandgap and tune its HOMO/LUMO energy levels for efficient charge separation and transport.[6][7] this compound can be a precursor to monomers used in the synthesis of these D-A polymers.
| Polymer Name | Donor Unit | Acceptor Unit | PCE (%) | V_oc_ (V) | J_sc_ (mA/cm²) | FF | Reference |
| PB-FQxF | Benzodithiophene | Fluoroquinoxaline | - | - | - | - | [6] |
| PBF-FQxCN | Benzodithiophene | Fluoro-cyanoquinoxaline | 12.11 | - | - | - | [6] |
| PBF-CF₃QxF | Benzodithiophene | Trifluoromethyl-fluoroquinoxaline | 11.37 | - | - | - | [7] |
| PBF-CF₃QxM | Benzodithiophene | Trifluoromethyl-methoxyquinoxaline | 11.18 | - | - | - | [7] |
Note: This table showcases the performance of various quinoxaline-based polymers to indicate the potential of this class of materials. PCE: Power Conversion Efficiency; V_oc_: Open-Circuit Voltage; J_sc_: Short-Circuit Current Density; FF: Fill Factor.
Application in High-Performance Polymers
Polyquinoxalines (PQs) are a class of heterocyclic polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[8] They are typically synthesized through the step-growth polymerization of aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds.[8] this compound, by virtue of its amino group, can be envisioned as a functional monomer for creating novel polyamides or polyimides with inherent quinoxaline characteristics.
Potential Synthetic Strategy: The 6-amino group of this compound can participate in condensation polymerization with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.[9] The pendant 2-chloroquinoxaline unit along the polymer backbone can then be used for post-polymerization modification to introduce cross-linking sites or other functional groups.
Application in Chemical Sensors
The quinoxaline scaffold is an effective platform for designing chromogenic and fluorogenic chemosensors.[10] Its electron-deficient nature makes it sensitive to changes in the local electronic environment. Functional groups attached to the quinoxaline core can act as binding sites for specific analytes, leading to a detectable change in absorption or fluorescence.[11][12]
Potential Synthetic Strategy: this compound can be modified to create chemosensors for ions or pH.
-
For Cation Sensing: The amino group can be derivatized into a Schiff base or other ligand capable of coordinating with metal ions like Fe³⁺ or Cu²⁺.[11][13]
-
For Anion/pH Sensing: The chloro group can be substituted with moieties containing hydrogen-bond donors (e.g., ureas, thioureas, sulfonamides) to create receptors for anions.[10] The nitrogen atoms in the quinoxaline ring can be protonated, making amino-functionalized quinoxalines suitable for pH sensing.[12][14]
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Molecule for OLED Applications
This protocol describes a two-step synthesis of a potential OLED material precursor starting from this compound, involving a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki Coupling at the 2-position
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.), an appropriate arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of toluene and ethanol.
-
Addition of Base: Add a 2M aqueous solution of Na₂CO₃ (3.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-quinoxalin-6-amine derivative.
Step 2: Buchwald-Hartwig Amination at the 6-position
-
Reaction Setup: In a dry Schlenk flask under argon, combine the 2-aryl-quinoxalin-6-amine from Step 1 (1.0 eq.), an aryl bromide (donor moiety, 1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.4 eq.) and dry toluene.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture, filter through a pad of Celite, and rinse with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final donor-acceptor molecule.
Protocol 2: Synthesis of a Quinoxaline-Containing Polyamide
This protocol outlines the synthesis of a polyamide via condensation polymerization.
-
Monomer Preparation: First, the 2-chloro group of this compound can be optionally substituted using Protocol 1 (Step 1) to introduce a desired functional side group.
-
Polymerization Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the quinoxaline-6-amine monomer (1.0 eq.) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq.) portion-wise while stirring vigorously.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours. The solution will become viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a non-solvent like methanol or water with rapid stirring to precipitate the polyamide.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with water and then methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Caption: Synthetic pathways for functional materials from this compound.
Caption: Donor-Acceptor (D-A) polymer structure for organic photovoltaics.
Caption: Structure of an OLED, highlighting layers where quinoxalines are used.
References
- 1. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 2. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a significant class of nitrogen-containing heterocycles, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The functionalization of the quinoxaline ring is a key strategy in medicinal chemistry for the modulation of the pharmacological profiles of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for such modifications.
These application notes provide detailed protocols for performing SNAr reactions on 2-chloroquinoxalin-6-amine. The electron-deficient nature of the pyrazine ring in the quinoxaline system activates the chlorine-bearing carbon at the 2-position for nucleophilic attack. This facilitates the synthesis of a diverse library of 2-substituted-6-aminoquinoxaline derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The presence of the 6-amino group offers an additional site for further molecular elaboration, making this compound a versatile building block in drug discovery programs.
General Mechanism of SNAr on this compound
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine leaving group. This initial attack forms a resonance-stabilized Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general method for the synthesis of 2-(amino)-quinoxalin-6-amine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline derivatives)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(amino)-quinoxalin-6-amine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 2-(thio)-quinoxalin-6-amine derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, alkanethiols)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(thio)-quinoxalin-6-amine derivative.
Protocol 3: Reaction with Phenol Nucleophiles
This protocol provides a general method for the synthesis of 2-(aryloxy)-quinoxalin-6-amine derivatives.
Materials:
-
This compound
-
Phenol nucleophile (e.g., phenol, substituted phenols)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the phenol nucleophile (1.2 eq) in the chosen solvent (e.g., NMP), add the base (2.0 eq).
-
Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired 2-(aryloxy)-quinoxalin-6-amine.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of SNAr reactions on this compound, often leading to shorter reaction times and improved yields.
General Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq), the nucleophile (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or Et₃N) in a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a temperature between 120-160 °C for a period of 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vial and perform the appropriate aqueous workup and purification as described in the conventional heating protocols.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution on this compound with various nucleophiles. Note: Yields are generalized from typical SNAr reactions on similar heterocyclic systems and may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 4 | 85 |
| 2 | Morpholine | Et₃N | DMSO | 110 | 3 | 88 |
| 3 | Aniline | DIPEA | NMP | 120 | 6 | 75 |
| 4 | 4-Methoxyaniline | K₂CO₃ | DMF | 120 | 5 | 82 |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25-50 | 2 | 92 |
| 2 | 4-Methylthiophenol | NaH | DMSO | 25 | 1.5 | 95 |
| 3 | Ethanethiol | K₂CO₃ | DMF | 60 | 3 | 78 |
Table 3: Reaction with Phenol Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | NMP | 140 | 8 | 70 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 130 | 10 | 78 |
| 3 | 4-Chlorophenol | K₂CO₃ | DMSO | 140 | 8 | 65 |
Experimental Workflow
A general workflow for carrying out these reactions and the subsequent workup is depicted below.
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no reactivity | Insufficiently activated quinoxaline ring. | The presence of the 6-amino group is slightly activating, which may slow the reaction compared to quinoxalines with electron-withdrawing groups. Higher temperatures or longer reaction times may be necessary. |
| Weak nucleophile. | For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. | |
| Inappropriate solvent. | Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions. | |
| Suboptimal temperature. | If the reaction is sluggish, gradually increase the temperature, monitoring for potential decomposition. | |
| Formation of side products | Di-substitution or reaction at the 6-amino position. | Use a stoichiometric amount of the nucleophile. Running the reaction at a lower temperature may improve selectivity for substitution at the 2-position. |
| Reaction with the solvent. | Ensure the use of a stable, high-purity solvent. |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the nucleophilic aromatic substitution on this compound. These reactions offer a versatile and efficient means to access a wide range of 2-substituted-6-aminoquinoxaline derivatives, which are valuable scaffolds for the development of new therapeutic agents. The use of microwave-assisted synthesis can further enhance the efficiency of these transformations. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrate combinations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoxalin-6-amine
Welcome to the technical support center for the synthesis of 2-Chloroquinoxalin-6-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature. |
| Degradation of Reactants or Product | Ensure all reagents and solvents are pure and dry. The amine functional group can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts. |
| Inefficient Chlorination | The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and reaction conditions (temperature, solvent) are crucial. Ensure the conditions are optimal for the specific synthetic route being followed. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Impurity | Identification | Troubleshooting/Purification |
| Dichlorinated Quinoxaline | Mass Spectrometry (look for M+2 and M+4 peaks characteristic of multiple chlorine atoms). | Use a controlled amount of the chlorinating agent. Purification can be achieved by column chromatography or recrystallization. |
| Over-alkylation/arylation Products | NMR and Mass Spectrometry. | Control the stoichiometry of the reactants. Purification via column chromatography is often effective. |
| Oxidized Byproducts | Color change in the reaction mixture (often to a darker color). Can be detected by LC-MS. | Perform the reaction under an inert atmosphere. The addition of an antioxidant might be considered in some cases. |
| Unreacted Starting Materials | TLC or LC-MS analysis of the crude product. | Ensure the reaction goes to completion. Unreacted starting materials can often be removed by washing or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most common side reactions include:
-
Over-chlorination: Formation of dichlorinated or trichlorinated quinoxaline species if the reaction conditions are too harsh or there is an excess of the chlorinating agent.
-
Hydrolysis of the chloro group: The 2-chloro substituent can be susceptible to hydrolysis to the corresponding quinoxalin-2-one, especially in the presence of water and at elevated temperatures.
-
Oxidation of the amine group: The 6-amino group can be oxidized, leading to colored impurities. This is more likely to occur if the reaction is exposed to air for prolonged periods, especially at higher temperatures.
-
N-alkylation or N-arylation: If the synthesis involves the introduction of the amino group at a late stage, there is a possibility of forming secondary or tertiary amines if the reaction is not carefully controlled.
Q2: How can I minimize the formation of the dichlorinated byproduct?
A2: To minimize dichlorination, you should:
-
Use a stoichiometric amount of the chlorinating agent.
-
Maintain a controlled, lower temperature during the addition of the chlorinating agent.
-
Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.
Q3: My final product is a dark color. What is the likely cause and how can I purify it?
A3: A dark color often indicates the presence of oxidized byproducts. To address this:
-
Prevention: In future syntheses, ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).
-
Purification:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon and adsorbed impurities.
-
Recrystallization: This is an effective method for removing colored impurities. Choose a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: This is a more rigorous method for separating the desired product from colored impurities.
-
Experimental Protocols
While a specific protocol for this compound is proprietary to various research and development efforts, a general synthetic approach can be adapted from the synthesis of similar quinoxaline derivatives.
General Synthesis of a Chloroquinoxaline Intermediate
This protocol outlines a common method for the synthesis of a chloroquinoxaline, which is a key intermediate.
-
Cyclization to form the Quinoxaline Core:
-
A substituted o-phenylenediamine is reacted with a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted glyoxal) in a suitable solvent like ethanol or acetic acid.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC.
-
The resulting quinoxaline derivative is then isolated by filtration or extraction.
-
-
Chlorination:
-
The quinoxalinone intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
The reaction is heated, typically to reflux, for several hours.
-
After completion, the reaction mixture is carefully quenched with ice water.
-
The precipitated crude 2-chloroquinoxaline is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Visualizations
Below are diagrams to help visualize the key processes and relationships in the synthesis of this compound.
Technical Support Center: Purification of 2-Chloroquinoxalin-6-amine Derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloroquinoxalin-6-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the basicity of the amine group, which can lead to strong interactions with the acidic silica gel used in column chromatography, resulting in poor separation and recovery. Additionally, these compounds can be prone to coloration and may present difficulties during recrystallization, such as "oiling out."
Q2: Which purification techniques are most suitable for this compound derivatives?
A2: The most common and effective purification techniques are:
-
Flash Column Chromatography: Often requires a deactivated stationary phase or a mobile phase containing a basic additive to achieve good separation.
-
Recrystallization: An excellent method for obtaining highly pure material, provided a suitable solvent or solvent system can be identified.
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for purifying challenging mixtures or for achieving very high purity.
Q3: How can I remove colored impurities from my this compound derivative?
A3: Colored impurities can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. However, be aware that charcoal can also adsorb your product, potentially lowering the yield. Column chromatography with an appropriate solvent system can also be effective at separating colored impurities.[1]
Q4: My compound is unstable on silica gel. What are my options?
A4: If your this compound derivative is sensitive to the acidic nature of standard silica gel, you can:
-
Deactivate the silica gel: Flush the column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
-
Use an alternative stationary phase: Basic alumina can be a good alternative for the purification of amines.[3]
-
Employ reverse-phase chromatography: This technique uses a non-polar stationary phase and a polar mobile phase.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Product streaks or does not elute from the silica gel column. | The basic amine group is strongly interacting with the acidic silanol groups on the silica surface. | 1. Add a basic modifier: Incorporate 1-3% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent system. 2. Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing triethylamine.[2][4] 3. Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica column.[3][5] |
| Poor separation of the product from impurities. | The chosen eluent system has suboptimal polarity. | 1. Optimize the solvent system: Systematically screen different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find a system that provides good separation (aim for an Rf of 0.2-0.4 for your product). 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation of closely eluting compounds.[2] |
| Low recovery of the product after chromatography. | The product may be irreversibly adsorbed onto the silica gel or lost during workup. | 1. Use a deactivated stationary phase or a basic modifier as described above to minimize strong adsorption. 2. Ensure complete elution: After your product has eluted, flush the column with a more polar solvent to check for any remaining compound. 3. Minimize transfers: Be meticulous during the workup and solvent evaporation steps to avoid mechanical losses.[6] |
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| The compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Reheat and add more solvent: Re-dissolve the oil by heating and add more of the primary solvent to dilute the solution before attempting to cool it again slowly.[7] 2. Change the solvent system: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[7] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or it is supersaturated. | 1. Concentrate the solution: If too much solvent was used, carefully evaporate some of it and try cooling again.[7] 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[7] 3. Ensure slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can inhibit crystal formation.[7] |
| The recrystallized product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity. Co-precipitation may have occurred. | 1. Perform a second recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity. 2. Screen for a better solvent: Systematically test a range of solvents to find one that dissolves the product well when hot but poorly when cold, while the impurities remain soluble at low temperatures. |
Data Presentation
Table 1: Suggested Starting Solvent Systems for Column Chromatography of this compound Derivatives
| Stationary Phase | Eluent System (v/v) | Modifier | Target Rf | Notes |
| Silica Gel | Ethyl Acetate / Hexanes | 1-3% Triethylamine | 0.2 - 0.4 | The ratio of ethyl acetate to hexanes should be optimized based on TLC analysis. |
| Silica Gel | Dichloromethane / Methanol | 1-3% Triethylamine | 0.2 - 0.4 | A more polar system suitable for more polar derivatives. |
| Basic Alumina | Ethyl Acetate / Hexanes | None | 0.3 - 0.5 | A good alternative to avoid issues with acidic silica gel. |
Table 2: Potential Solvents for Recrystallization of this compound Derivatives
| Solvent/System | Type | Rationale |
| Ethanol | Polar Protic | Often a good starting point for recrystallizing aromatic amines. |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate / Hexanes | Mixed (Polar Aprotic / Nonpolar) | A versatile system where the ratio can be adjusted to achieve optimal solubility. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
| Ethanol / Water | Mixed (Polar Protic) | A polar system where water acts as an anti-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with Deactivated Silica Gel
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that provides a good Rf value (0.2-0.4) for the this compound derivative.
-
To this solvent system, add 1-3% triethylamine.
-
-
Column Packing and Deactivation:
-
Prepare a slurry of silica gel in the chosen solvent system (containing triethylamine).
-
Pack the column with the slurry and allow it to settle.
-
Flush the packed column with one to two column volumes of the solvent system to ensure the silica is deactivated. Discard the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (see Table 2) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Protocol 3: General Workflow for Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method that shows good separation of the target compound from impurities. A C18 column is a common starting point for reverse-phase HPLC.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or triethylamine) to achieve good resolution.
-
-
Scale-Up:
-
Based on the analytical method, scale up the injection volume and flow rate for a preparative column of the same stationary phase.
-
The sample should be dissolved in a solvent that is compatible with the mobile phase.
-
-
Fraction Collection:
-
Collect fractions as the compound of interest elutes from the column. Fraction collection can be triggered by UV detection.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation, to isolate the purified product.
-
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
troubleshooting low yields in Suzuki coupling of chloroquinoxalines
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of chloroquinoxalines. The content is structured in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I getting low to no yield of my desired coupled product?
Answer: Low yields with chloroquinoxalines are common and typically stem from the challenging nature of the carbon-chlorine (C-Cl) bond activation.[1] The C-Cl bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Here are the primary factors to investigate:
-
Inactive Catalyst System: The palladium source and ligand combination is critical. For less reactive aryl chlorides like chloroquinoxalines, a highly active catalyst is necessary.
-
Palladium Source: While Pd(PPh₃)₄ can work, it may not be active enough for all substrates.[1] Consider more active Pd(0) sources like Pd(OAc)₂ or Pd₂(dba)₃, which are used in combination with a phosphine ligand.[1]
-
Ligand Choice: Standard ligands such as triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[1][2] Recommended ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy of the C-Cl bond cleavage. Temperatures in the range of 90-120°C are common.[1][4]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are typically used.[1][3] Sometimes, the addition of a small amount of water can be beneficial as it helps to solubilize the inorganic base.[1]
-
-
Degradation of Reagents:
-
Boronic Acid: Boronic acids can decompose via protodeboronation, especially at elevated temperatures.[3][5] Use a slight excess (1.3-1.5 equivalents) and ensure its purity.
-
Catalyst/Ligand: Phosphine ligands can be sensitive to air and moisture, leading to the formation of inactive phosphine oxides.[6] Ensure all reagents are handled under an inert atmosphere.
-
Question 2: I am observing significant side products like homocoupling of my boronic acid or dehalogenation of my chloroquinoxaline. How can I minimize these?
Answer: The formation of these side products points to specific issues with your reaction setup and conditions.
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of your boronic acid, is typically caused by the presence of oxygen.[3][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the unwanted homocoupling pathway.
-
Solution: It is critical to thoroughly degas your solvent and the entire reaction mixture before adding the palladium catalyst.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][6]
-
-
Dehalogenation (Hydrodehalogenation): This process replaces the chlorine atom on the quinoxaline with a hydrogen atom.
-
Cause: This side reaction occurs when a palladium hydride species is formed in the catalytic cycle.[1] The source of the hydride can be certain solvents (like alcohols) or amine bases.[1]
-
Solution: Avoid using alcohols as the primary solvent. If you are using an amine base and observing dehalogenation, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[1] If your protocol does not specifically require water, ensuring your solvent is anhydrous can also help minimize this issue.[1]
-
Question 3: For my di-chloroquinoxaline, I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer: Controlling selectivity in di-halogenated systems is achieved by carefully tuning the reaction conditions. The two chlorine atoms on a di-chloroquinoxaline often have different reactivities, which can be exploited.
-
For Monosubstitution: Use milder conditions to favor reaction at the more reactive site.
-
For Disubstitution (Diarylation): More forcing conditions are typically required to substitute the second, less reactive chlorine atom.
-
Recommendation: Increase the amount of boronic acid (e.g., 2.5 equivalents) and use a stronger base system, such as aqueous K₂CO₃ in 1,4-dioxane, at a higher temperature of 120°C.[8]
-
Data Presentation: Reaction Conditions
The optimal reaction conditions are highly dependent on the specific substrates used. Below are tables summarizing conditions reported for the Suzuki coupling of chloroquinoxalines.
Table 1: Conditions for Monosubstitution of 2,6-Dichloroquinoxaline [8]
| Arylboronic Acid (Ar) | Product | Yield (%) |
| 2-Tolyl | 6-chloro-2-(2-tolyl)quinoxaline | 77 |
| 3-Tolyl | 6-chloro-2-(3-tolyl)quinoxaline | 67 |
| 4-Tolyl | 6-chloro-2-(4-tolyl)quinoxaline | 75 |
| 3,5-Dimethylphenyl | 6-chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 2,4,6-Trimethylphenyl | 6-chloro-2-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 2,6-Dimethoxyphenyl | 6-chloro-2-(2,6-dimethoxyphenyl)quinoxaline | 97 |
| 4-Fluorophenyl | 6-chloro-2-(4-fluorophenyl)quinoxaline | 62 |
| 2-Thienyl | 6-chloro-2-(thiophen-2-yl)quinoxaline | 45 |
| General Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h. |
Table 2: Comparison of General Starting Conditions
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | More active precursors than Pd(PPh₃)₄ for C-Cl activation.[1] |
| Ligand | SPhos or XPhos (Ligand:Pd ratio of 2:1) | Bulky, electron-rich ligands that promote oxidative addition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases effective for activating boronic acids.[1][3] |
| Solvent | 1,4-Dioxane or THF (anhydrous, degassed) | Common aprotic polar solvents for Suzuki couplings.[1][4] |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the reaction to completion.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloroquinoxaline
This protocol is a generalized starting point and may require optimization for specific substrates.[1][4][8]
Materials:
-
Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 mmol), the arylboronic acid (1.3 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 4-5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the specified time (typically 8-12 hours).[4]
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling of chloroquinoxalines.
Caption: Troubleshooting decision tree for low yields in Suzuki coupling.
References
preventing dehalogenation of 2-Chloroquinoxalin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 2-Chloroquinoxalin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the chlorine atom at the C2 position of this compound is replaced by a hydrogen atom, leading to the formation of quinoxalin-6-amine. This byproduct reduces the yield of the desired functionalized product and complicates the purification process. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, can be caused by several factors:
-
Reaction Mechanism: The catalytic cycle can involve intermediates that, under certain conditions, lead to the reductive elimination of the dehalogenated product instead of the desired coupled product.[1]
-
Solvent Choice: Certain solvents, particularly polar aprotic solvents like DMF and ethereal solvents like dioxane, have been observed to promote dehalogenation more than non-polar solvents like toluene.
-
Base: The choice and strength of the base can influence the reaction pathways. Some bases can act as hydride donors, leading to dehalogenation.
-
Ligand: The properties of the phosphine ligand on the palladium catalyst, such as its bulk and electron-donating ability, play a crucial role in preventing or minimizing this side reaction.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
-
Water Content: The presence of excess water can promote hydrodehalogenation in some cross-coupling reactions.
Q3: How does the 6-amino group on the quinoxaline ring affect the likelihood of dehalogenation?
A3: The electron-donating nature of the 6-amino group can influence the electronic properties of the quinoxaline ring system. This can affect the reactivity of the C2-chloro position, potentially making it more or less susceptible to dehalogenation compared to quinoxalines with electron-withdrawing groups. While specific studies on this compound are limited, the principles of substituent effects in related heterocyclic systems suggest that this group will play a role in the reaction's outcome.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of quinoxalin-6-amine as a byproduct, detected by LC-MS or NMR.
-
Low yield of the desired 2-aryl-quinoxalin-6-amine product.
Possible Causes and Solutions:
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions | Rationale |
| Catalyst/Ligand | - Inefficient reductive elimination of the desired product. - Use of generic phosphine ligands. | - Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. - Utilize palladium pre-catalysts that are known to be efficient for cross-coupling of heteroaryl chlorides. | Bulky ligands can promote the desired reductive elimination over competing side reactions. |
| Base | - Use of strong, non-coordinating bases that may promote side reactions. | - Employ weaker inorganic bases like K₃PO₄ or Cs₂CO₃. - Avoid strong organic bases where possible. | Weaker bases can be effective for the coupling while minimizing the risk of dehalogenation. |
| Solvent | - Use of solvents known to promote dehalogenation. | - Switch to toluene or other non-polar aprotic solvents. - If a more polar solvent is required, consider a mixture (e.g., toluene/dioxane) to balance solubility and side reactions. | Toluene is generally less prone to participating in dehalogenation pathways compared to dioxane or DMF. |
| Temperature | - High reaction temperatures accelerating the dehalogenation pathway. | - Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). - Monitor the reaction closely to avoid prolonged heating after completion. | Lowering the thermal energy of the system can sometimes favor the desired reaction pathway. |
| Water Content | - Presence of excess water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry the reaction setup thoroughly before starting. | Minimizing water can suppress the hydrodehalogenation side reaction. |
Issue 2: Dehalogenation Competing with Buchwald-Hartwig Amination
Symptoms:
-
Formation of quinoxalin-6-amine alongside the desired N-aryl-2-quinoxalin-6-amine.
-
Complex reaction mixture with multiple byproducts.
Possible Causes and Solutions:
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions | Rationale |
| Catalyst/Ligand | - Catalyst system not optimized for heteroaryl chlorides. | - Use specialized Buchwald-Hartwig ligands like Xantphos, BrettPhos, or Josiphos. - Employ palladium pre-catalysts such as G3 or G4 palladacycles. | These ligands are designed to facilitate the amination of challenging substrates while minimizing side reactions. |
| Base | - Strong bases like NaOtBu or LiHMDS can sometimes promote dehalogenation. | - Screen different bases such as K₃PO₄ or Cs₂CO₃. - If a strong base is necessary, ensure slow addition and controlled temperature. | The choice of base is critical in Buchwald-Hartwig amination and can significantly impact the product distribution. |
| Solvent | - Use of ethereal solvents like dioxane. | - Toluene is often the preferred solvent for Buchwald-Hartwig reactions to minimize dehalogenation. | Toluene is generally a better choice to suppress dehalogenation in these couplings. |
| Amine Reactant | - The nature of the coupling amine partner can influence the reaction outcome. | - Ensure the purity of the amine. - For less reactive amines, catalyst and ligand screening is crucial. | The nucleophilicity and steric bulk of the amine can affect the kinetics of the desired coupling versus dehalogenation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination with Reduced Dehalogenation
This protocol is a starting point and may need to be optimized.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.
-
Catalyst and Ligand Addition: Add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat with stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting dehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
Technical Support Center: Amine Protecting Group Strategies for 2-Chloroquinoxalin-6-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding amine protecting group strategies for 2-chloroquinoxalin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common amine protecting groups to consider for this compound?
A1: The most common amine protecting groups used in organic synthesis that can be considered for this compound are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy, particularly the required orthogonality to other functional groups and reaction conditions.[1][2]
Q2: What are the general conditions for Boc protection of an aromatic amine?
A2: Boc protection of aromatic amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4] Common conditions include using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is often carried out at room temperature. For less reactive amines, the addition of a catalyst like DMAP is often beneficial.[4]
Q3: How is the Cbz group typically installed on an aromatic amine?
A3: The Cbz group is generally introduced by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5][6] Aqueous conditions with a base like sodium carbonate or sodium bicarbonate (Schotten-Baumann conditions) are common.[5] Anhydrous conditions using an organic base such as triethylamine or pyridine in a solvent like dichloromethane are also frequently employed.[6]
Q4: What are the standard procedures for Fmoc protection of an amine?
A4: Fmoc protection is typically carried out by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[7] Common conditions involve using a base like sodium bicarbonate or triethylamine in a solvent system such as dioxane/water or dichloromethane. Fmoc-OSu is often preferred due to its greater stability and reduced side reactions.
Q5: What are the key considerations for choosing a protecting group for this compound?
A5: The primary consideration is the stability of the 2-chloro substituent under the protection and, more importantly, the deprotection conditions. Catalytic hydrogenolysis, the standard method for Cbz deprotection, can lead to hydrodechlorination of aryl chlorides.[8][9][10] The strong acidic conditions for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions for Fmoc deprotection (e.g., piperidine) may also affect the chloroquinoxaline ring system, potentially leading to side reactions.[11][12][13] Therefore, careful evaluation of the compatibility of the chosen protecting group strategy with the chloroquinoxaline core is essential.
Troubleshooting Guides
Boc Protection Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion to the Boc-protected product. | The amino group of this compound is weakly nucleophilic due to the electron-withdrawing nature of the quinoxaline ring system. | - Increase the equivalents of Boc₂O and the base (e.g., triethylamine).- Add a catalytic amount of a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP).- Increase the reaction temperature, monitoring for potential side reactions.- Consider using a stronger, non-nucleophilic base to deprotonate the amine prior to the addition of Boc₂O. |
| Formation of multiple products. | The quinoxaline nitrogen atoms may be susceptible to reaction under certain conditions. | - Use milder reaction conditions (lower temperature, less reactive base).- Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
| Difficulty in purification. | The Boc-protected product may have similar polarity to the starting material or byproducts. | - Optimize the chromatographic separation conditions (e.g., gradient elution, different solvent systems).- Consider recrystallization as an alternative purification method. |
Cbz Protection and Deprotection Challenges
| Issue | Possible Cause | Troubleshooting Steps |
| Dechlorination during Cbz deprotection. | Standard catalytic hydrogenolysis conditions (e.g., Pd/C, H₂) are known to reduce aryl chlorides.[8][9][14] | - Avoid catalytic hydrogenolysis. - Consider alternative Cbz deprotection methods that do not involve hydrogenation, such as using strong acids like HBr in acetic acid, although the stability of the chloroquinoxaline under these conditions should be verified.- Explore transfer hydrogenation conditions, which can sometimes offer different selectivity. |
| Incomplete Cbz protection. | Similar to Boc protection, the low nucleophilicity of the amine can be a factor. | - Use a slight excess of Cbz-Cl.- Ensure the base used is sufficient to neutralize the HCl generated during the reaction. |
Fmoc Protection and Deprotection Concerns
| Issue | Possible Cause | Troubleshooting Steps |
| Side reaction during Fmoc deprotection. | The 2-chloroquinoxaline core is susceptible to nucleophilic aromatic substitution. Piperidine, the standard reagent for Fmoc removal, is a nucleophile and can displace the chlorine atom.[11][12][15] | - Use a less nucleophilic base for Fmoc deprotection. Consider using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the presence of a scavenger for the dibenzofulvene byproduct.- Reduce the reaction time and temperature for the deprotection step to minimize the substitution side reaction. |
| Incomplete Fmoc protection. | The reactivity of the amine may be low. | - Use a slight excess of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).- Ensure adequate basic conditions to facilitate the reaction. |
Experimental Protocols Summary
The following tables summarize general experimental conditions for the protection and deprotection of aromatic amines. Note: These are general protocols and may require optimization for this compound.
Table 1: Boc Protection and Deprotection Conditions
| Step | Reagents & Solvents | Typical Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP, THF or DCM | Stir at room temperature for 2-24 hours.[3] |
| Deprotection | Trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent | Stir at room temperature for 1-4 hours.[13][16] |
Table 2: Cbz Protection and Deprotection Conditions
| Step | Reagents & Solvents | Typical Conditions |
| Protection | Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or TEA, Dioxane/H₂O or DCM | Stir at 0°C to room temperature for 2-12 hours.[5] |
| Deprotection | H₂, Pd/C, Methanol or Ethanol | Stir under a hydrogen atmosphere at room temperature. (Caution: Potential for dechlorination) .[14][17] |
Table 3: Fmoc Protection and Deprotection Conditions
| Step | Reagents & Solvents | Typical Conditions |
| Protection | Fmoc-Cl or Fmoc-OSu, NaHCO₃ or TEA, Dioxane/H₂O or DCM | Stir at room temperature for 2-12 hours. |
| Deprotection | 20% Piperidine in DMF | Stir at room temperature for 5-30 minutes. (Caution: Potential for nucleophilic substitution of the chloro group) .[7] |
Visualizing Protecting Group Strategies
To aid in understanding the workflow, the following diagrams illustrate the general logic of amine protection and deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. ijacskros.com [ijacskros.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SOME CATALYTIC HYDROGENATIONS IN THE PRESENCE OF ARYL CHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. 2-Chloro-3-(piperidin-1-yl)quinoxaline | 32998-26-8 | Benchchem [benchchem.com]
- 16. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 17. Hydrogenolysis of aryl halides by hydrogen gas and hydrogen transfer over palladium-supported catalysts; Hydrogenolyse des halogenures d'aryles catalysee par le palladium en presence d'hydrogene ou par transfert de proton (Journal Article) | ETDEWEB [osti.gov]
improving reaction times for Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on improving reaction times and overall success.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is very slow or not proceeding to completion. What are the most common causes?
Slow or incomplete reactions are among the most frequent challenges. The primary factors to investigate are the choice of ligand, base, solvent, and reaction temperature, as well as the purity of your reagents and the inertness of your reaction atmosphere.[1] Catalyst poisoning, where the pyridine nitrogen coordinates to the palladium catalyst, can also be a significant issue, especially with heteroaromatic substrates.[1]
Q2: How do I select the appropriate ligand for my specific amine substrate?
The choice of ligand is critical for a successful and rapid Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] Different classes of amines often require different types of ligands for optimal performance. For instance, bulky biaryl phosphine ligands have been developed to accelerate the reaction and improve yields for a wide range of substrates.[2][3]
Q3: Can the choice of base significantly impact my reaction time?
Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically affect the reaction rate.[4][5] Strong, non-coordinating bases are generally preferred to facilitate the deprotonation of the amine. However, the base must be compatible with the functional groups present in your starting materials.[6]
Q4: What is the optimal temperature for a Buchwald-Hartwig amination?
Typical reaction temperatures range from 80-110 °C.[1][4] However, some modern catalyst systems can operate effectively at room temperature.[7] If your reaction is sluggish, increasing the temperature may improve the rate. Conversely, if you observe catalyst decomposition (e.g., formation of palladium black), lowering the temperature may be necessary.[1]
Q5: My starting materials are not fully dissolving. How does this affect the reaction, and what can I do?
Insolubility of reagents, including the base, can lead to slow and inefficient reactions.[1] Toluene and 1,4-dioxane are common solvents, but if solubility is an issue, you may need to consider alternative or mixed solvent systems.[8][9] Vigorous stirring is also important to ensure good mixing in heterogeneous reaction mixtures.[4]
Troubleshooting Guides
Issue: Slow or Incomplete Reaction
If your reaction is not proceeding at a satisfactory rate, consider the following troubleshooting steps. It is often best to change one variable at a time to isolate the problem.[1]
1. Evaluate the Ligand and Catalyst System:
-
Ligand Selection: Ensure you are using a ligand appropriate for your amine substrate. Refer to the ligand selection guide below. For challenging substrates, consider using a more advanced, sterically bulky biaryl phosphine ligand.
-
Catalyst Generation: The active Pd(0) species must be generated efficiently. Using a pre-catalyst can often provide more reliable results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[10][11]
2. Optimize the Base:
-
Base Strength: If you are using a weak base like K₂CO₃ or K₃PO₄ and the reaction is slow, switching to a stronger base such as NaOt-Bu or LHMDS could significantly increase the reaction rate.[6] Be mindful of the functional group compatibility of stronger bases.[6]
-
Base Solubility: The solubility of the base can be a limiting factor. While NaOt-Bu is very effective, its low solubility in some common solvents can be problematic.[8] In such cases, a more soluble base or a different solvent system might be beneficial.
3. Re-evaluate the Solvent and Temperature:
-
Solvent Choice: Toluene, m-xylene, and 1,4-dioxane are frequently used solvents.[8][9] A study on the reaction between p-bromotoluene and piperazine found that m-xylene provided the best selectivity towards the desired product.[8][12][13] If your starting materials have poor solubility, a more polar solvent might be necessary, though this can sometimes negatively impact the catalyst.[1]
-
Temperature Adjustment: If the reaction is sluggish at a standard temperature (e.g., 80 °C), cautiously increasing the temperature in increments (e.g., to 100 °C or 110 °C) can accelerate the reaction.[4] Monitor for any signs of catalyst decomposition.[1]
4. Check Reagent Purity and Reaction Setup:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Use pure, dry reagents and solvents. Water and other impurities can deactivate the catalyst.
Data Presentation
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Impact on Reaction Rate |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings.[6] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[6] | Very Fast |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[6] | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[6] | Fast |
| Cs₂CO₃ | Excellent functional group tolerance. Often provides the highest reaction rate among weak bases.[6] | Expensive. Can be difficult to stir on a large scale.[6] | Moderate to Fast |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance. Economically attractive.[6] | Can require higher catalyst loadings and longer reaction times.[6] | Slow to Moderate |
Table 2: Ligand Selection Guide for Different Amine Substrates
| Amine Substrate | Recommended Ligand(s) | Typical Conditions | Expected Outcome |
| Primary Amines | BrettPhos[6] | Pd catalyst, strong base (e.g., NaOt-Bu or LHMDS), toluene or dioxane, 80-100 °C | Good to excellent yields. BrettPhos shows selectivity for primary amines over secondary amines.[6] |
| Secondary Amines | RuPhos[6] | Pd catalyst, strong base (e.g., NaOt-Bu or LHMDS), toluene or dioxane, 80-100 °C | Good to excellent yields. RuPhos is specifically designed for secondary amines.[6] |
| Amides | tBuBrettPhos[6] | Pd catalyst, strong base, higher temperatures may be required | Amides are less nucleophilic, so a more reactive ligand like tBuBrettPhos is often necessary.[6] |
| NH Heterocycles (e.g., Indole, Indazole) | DavePhos, tBuXPhos[6] | Pd catalyst, appropriate base, solvent such as toluene or dioxane | Good yields can be achieved with the correct ligand choice for the specific heterocycle.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol% if not using a pre-catalyst), and the base (e.g., 1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloroquinoxalin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoxalin-6-amine. The following information is designed to address common issues encountered during the work-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions with this compound?
A1: The main challenges typically arise from three aspects of the molecule and the common reactions it undergoes (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings):
-
Palladium Catalyst Removal: Ensuring the final product is free of residual palladium catalyst is crucial, especially for pharmaceutical applications. Homogeneous palladium catalysts can be challenging to remove completely.
-
Product Isolation and Purification: The presence of the basic 6-amino group can influence the compound's solubility and extraction behavior. Chromatographic purification may be required to separate the desired product from starting materials, homo-coupled byproducts, and other impurities.
-
Handling of Biphasic Mixtures: Emulsion formation during aqueous work-up can complicate extractions.
Q2: How does the 6-amino group affect the extraction procedure?
Q3: What are the most effective methods for removing residual palladium catalyst?
A3: Several methods are effective for removing residual palladium. The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the scale of the reaction.[1][2]
-
Filtration through Celite®: A common first step is to dilute the reaction mixture with an organic solvent and filter it through a pad of Celite®. This can remove insoluble palladium species.[3]
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues. However, this may also lead to some loss of the desired product.
-
Palladium Scavengers: A variety of commercially available solid-supported scavengers with thiol or amine functionalities can be very effective at selectively binding to and removing palladium.[1][2]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like N-acetylcysteine or sodium thiosulfate can help to extract palladium salts.
Troubleshooting Guides
Issue 1: Low or No Product Yield After Work-up
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before starting the work-up, always check for reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions. |
| Product Loss During Extraction | - Emulsion Formation: If an emulsion forms during the aqueous wash, try adding brine or a small amount of a different organic solvent to break it. Centrifugation can also be effective. - Incorrect pH for Acid-Base Extraction: If using an acid wash to purify the product, ensure the pH is low enough to fully protonate the 6-amino group. Conversely, ensure the pH is sufficiently basic during the back-extraction to deprotonate the product for efficient transfer into the organic phase. - Product Precipitation: The product may precipitate out of solution if the wrong solvent system is used. Ensure the chosen extraction solvent is appropriate for the product's solubility. |
| Product Degradation | Some quinoxaline derivatives can be sensitive to strong acids or bases. If you suspect degradation, consider using milder conditions for pH adjustments or avoiding acid-base extraction altogether and proceeding directly to chromatography. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | - Filter the reaction mixture through a pad of Celite® before aqueous work-up.[3] - Stir the crude product in solution with a palladium scavenger or activated carbon. - Perform an aqueous wash with a solution of a chelating agent (e.g., 10% sodium thiosulfate). |
| Unreacted Starting Material | - Optimize the reaction to drive it to completion. - If the starting material persists, it can often be separated from the product by column chromatography. The polarity difference between this compound and its coupled products is usually sufficient for good separation. |
| Homo-coupled Byproducts | - Rigorously degas all solvents and reagents before the reaction to minimize oxygen, which can promote homo-coupling.[4] - Optimize the reaction conditions (e.g., catalyst, ligand, temperature) to favor the cross-coupling pathway.[4] - These byproducts can typically be removed by flash column chromatography. |
Quantitative Data Summary
The following table provides a qualitative overview of solvent utility for reactions and purification of quinoxaline derivatives. Specific quantitative data for this compound is limited in the literature, and optimization is often necessary.
| Solvent Class | Examples | Typical Use | Anticipated Solubility of Quinoxaline Derivatives |
| Aprotic Polar | DMF, DMSO, Dioxane, THF | Reaction solvent for cross-coupling | Good to moderate |
| Aromatic | Toluene | Reaction solvent for cross-coupling | Moderate |
| Ethers | Diethyl ether, MTBE | Extraction | Low to moderate |
| Esters | Ethyl acetate | Extraction, Chromatography | Moderate |
| Halogenated | Dichloromethane (DCM) | Extraction, Chromatography | Moderate to good |
| Alcohols | Methanol, Ethanol | Chromatography, Recrystallization | Low to moderate (can be a good anti-solvent) |
| Hydrocarbons | Hexane, Heptane | Chromatography, Recrystallization | Low (often used as an anti-solvent) |
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Reaction of this compound
This protocol provides a general guideline. The specific details may need to be adjusted based on the scale of the reaction and the properties of the product.
-
Reaction Quenching and Palladium Removal (Initial):
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.[3]
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (to break up any emulsions and further remove water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Alternatively, recrystallization from an appropriate solvent system can be employed for purification if the product is a solid.
-
Visualizations
Caption: A general experimental workflow for the work-up of reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield after work-up.
References
overcoming solubility issues in 2-Chloroquinoxalin-6-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroquinoxalin-6-amine, focusing on overcoming common solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many quinoxaline derivatives, often exhibits poor solubility in a range of common organic solvents. This is attributed to its planar, aromatic structure which can lead to strong crystal lattice energy. While specific quantitative solubility data is limited in public literature, its solubility is expected to be influenced by factors such as the solvent's polarity, temperature, and the presence of other reagents.
Q2: In which common organic solvents can I expect this compound to have reasonable solubility?
Based on the behavior of analogous heterocyclic compounds, polar aprotic solvents are often a good starting point. These may include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
Solubility in alcohols like methanol and ethanol may be moderate, while it is expected to be low in non-polar solvents such as toluene and hexanes. It is crucial to perform small-scale solubility tests with your specific reaction conditions.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, solubility increases with increasing temperature.[1] Heating the reaction mixture is a common and effective strategy to dissolve this compound and drive reactions to completion. However, be mindful of the thermal stability of all reactants and catalysts in your system.
Q4: Can the choice of base in a cross-coupling reaction influence the solubility of the reaction mixture?
Yes, the base is a critical component that can impact the overall solubility. The solubility of the base itself in the reaction medium is important for its function. For instance, in Suzuki reactions, the addition of water as a co-solvent is common to help dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] The physical form of the base (e.g., finely powdered) can also affect its dissolution and reactivity.[2]
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This guide addresses common problems related to the poor solubility of this compound in typical organic reactions, such as Suzuki and Buchwald-Hartwig cross-coupling reactions.
Issue 1: this compound fails to dissolve in the reaction solvent.
Problem: The starting material does not fully dissolve, leading to a heterogeneous mixture and potentially a slow or incomplete reaction.
Solutions:
-
Solvent Screening: Your initial solvent choice may not be optimal. A systematic approach to solvent selection is recommended.
-
DOT Script:
-
Caption: Troubleshooting workflow for initial solubility issues.
-
-
Co-solvency: If a single solvent is ineffective, employing a co-solvent system can modify the overall polarity of the medium, enhancing solubility. For instance, in Suzuki couplings, a mixture of toluene and water or dioxane and water is standard.[2]
-
Temperature Adjustment: Increasing the reaction temperature is a highly effective method for dissolving quinoxaline derivatives. Many cross-coupling reactions are run at elevated temperatures (e.g., 90-120°C).[3]
Issue 2: Reaction is sluggish or stalls despite the starting material appearing to dissolve.
Problem: Even with apparent dissolution, poor solvation at the molecular level can hinder reactivity. In biphasic systems, poor mass transfer between phases can also be a limiting factor.
Solutions:
-
Vigorous Stirring: In biphasic reactions, ensure the mixture is stirred vigorously to create an emulsion, which maximizes the interfacial area between the aqueous and organic phases.[2]
-
Phase-Transfer Catalysts (PTCs): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly accelerate biphasic reactions. PTCs help transfer anionic species (like the activated boronate in Suzuki coupling) from the aqueous phase to the organic phase where the catalyst resides.[2]
-
DOT Script:
-
Caption: Role of a Phase-Transfer Catalyst in a biphasic reaction.
-
-
Ligand and Base Optimization: In cross-coupling reactions, the choice of ligand and base can influence the solubility and stability of catalytic intermediates. For challenging substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.[3]
Data Presentation
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Acetone | 0.0015 | 0.0021 | 0.0028 | 0.0037 | 0.0049 |
| Ethyl Acetate | 0.0011 | 0.0015 | 0.0020 | 0.0027 | 0.0035 |
| Methanol | 0.0003 | 0.0004 | 0.0006 | 0.0008 | 0.0011 |
| Ethanol | 0.0004 | 0.0006 | 0.0008 | 0.0011 | 0.0014 |
| Toluene | 0.0023 | 0.0032 | 0.0044 | 0.0059 | 0.0078 |
| 1,4-Dioxane | 0.0029 | 0.0040 | 0.0054 | 0.0072 | 0.0095 |
Data adapted from analogous compounds for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Solubility Troubleshooting
This protocol outlines a general method for a Suzuki coupling reaction, incorporating steps to address the poor solubility of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Phase-transfer catalyst (optional, e.g., TBAB, 10 mol%)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask. If the starting materials do not dissolve at room temperature, proceed to the next step.
-
Heating and Dissolution: Begin vigorous stirring and heat the reaction mixture to 80-100°C. The reactants should dissolve as the temperature increases.
-
Catalyst Addition: Once the solution is homogeneous, add the palladium catalyst (and PTC if used) under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvent systems to identify the optimal conditions for your reaction.[2]
Materials:
-
Stock solution of this compound, arylboronic acid, palladium precatalyst, and ligand in a volatile solvent (e.g., THF).
-
Array of reaction vials.
-
Selected bases (e.g., K₃PO₄, Cs₂CO₃).
-
Various test solvents (e.g., DMF, Toluene, Dioxane, with and without water).
Procedure:
-
Preparation: Add the chosen base to each reaction vial.
-
Solvent Addition: Add a different test solvent or solvent mixture to each vial.
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired reaction temperature.
-
Analysis: After a set time, quench the reactions and analyze the outcome of each by TLC or LC-MS to determine the most effective solvent system.
-
DOT Script:
-
Caption: Workflow for parallel solvent screening.
-
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloroquinoxalines vs. 2-Bromoquinoxalines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, making its functionalization a cornerstone of medicinal chemistry. The strategic modification of this core, particularly at the C2-position, often relies on cross-coupling and nucleophilic substitution reactions. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 2-chloroquinoxalines and 2-bromoquinoxalines to inform synthetic planning and methodology development.
Theoretical Underpinnings of Reactivity
The difference in reactivity between 2-chloro- and 2-bromoquinoxalines is primarily rooted in the fundamental properties of the carbon-halogen (C-X) bond and the electronic nature of the quinoxaline ring system.
1. Carbon-Halogen Bond Strength in Cross-Coupling:
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. The energy required to cleave this bond is a key determinant of the reaction's kinetics. The established trend for average C-X bond dissociation energies is:
The significantly weaker C-Br bond means that 2-bromoquinoxalines undergo oxidative addition more readily than their 2-chloro counterparts.[1][3] This translates to faster reactions, the ability to use milder conditions (e.g., lower temperatures), and often requires lower catalyst loadings.[3][4]
2. Electronic Activation by the Quinoxaline Core:
The quinoxaline ring system contains an electron-deficient pyrazine ring.[5] This inherent electronic property activates the C2 position, making it more susceptible to nucleophilic attack. This activation is beneficial for both nucleophilic aromatic substitution (SNAr) reactions and the oxidative addition step in cross-coupling catalysis.[4][5] While this effect enhances the reactivity of both halides, the intrinsic advantage of the weaker C-Br bond generally ensures the bromo-derivative remains the more reactive substrate in cross-coupling processes.
Comparative Performance in Key Reactions
Palladium-Catalyzed Cross-Coupling Reactions
In Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, 2-bromoquinoxalines consistently exhibit higher reactivity. While modern advancements in phosphine ligand and N-heterocyclic carbene (NHC) catalyst systems have made the coupling of the more robust 2-chloroquinoxalines highly efficient, they often necessitate more forcing conditions or specialized, costlier ligands compared to their bromo- analogs.[1] The choice between the two often becomes a balance between the higher upfront cost of the bromo-starting material versus the potentially higher process cost (catalyst, energy, time) for the chloro-substrate.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the quinoxaline ring is the primary driver, facilitating the initial nucleophilic attack.[5][6] The subsequent expulsion of the halide is also crucial. Both chloride and bromide are excellent leaving groups. Consequently, the reactivity difference between 2-chloro- and 2-bromoquinoxalines in SNAr reactions is often less pronounced than in palladium-catalyzed couplings. However, the weaker C-Br bond can still favor a faster displacement under certain conditions.
Data Presentation: A Comparative Overview
The following tables provide a summary of typical, representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are generalized from outcomes observed for analogous N-heterocyclic systems and serve as an illustrative guide.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 2-Bromoquinoxaline | 2-Chloroquinoxaline | Rationale |
| Substrate | More Reactive | Less Reactive | Weaker C-Br bond facilitates oxidative addition.[1][3] |
| Catalyst Loading | Typically 1-3 mol% | Often requires 3-5 mol% or more | Higher reactivity requires less catalyst. |
| Ligand | Standard (e.g., PPh₃) or advanced | Advanced, electron-rich (e.g., SPhos, XPhos) | Chloro-substrates require highly active catalysts.[1] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Milder conditions are sufficient for the more reactive substrate. |
| Reaction Time | 2 - 8 hours | 12 - 24 hours | Faster kinetics lead to shorter reaction times. |
| Typical Yield | Good to Excellent | Moderate to Excellent (highly condition-dependent) | Generally higher and more robust yields. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 2-Bromoquinoxaline | 2-Chloroquinoxaline | Rationale |
| Substrate | More Reactive | Less Reactive | Weaker C-Br bond is more susceptible to oxidative addition.[1][3] |
| Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ / bulky, electron-rich ligands (e.g., RuPhos) | Chloro-substrates require more specialized, active ligands. |
| Base | NaOtBu, K₃PO₄ | Stronger bases often needed (e.g., LHMDS, NaOtBu) | Forcing conditions may be required. |
| Temperature | 90 - 110 °C | 110 - 130 °C | Milder conditions are typically effective. |
| Reaction Time | 4 - 12 hours | 18 - 36 hours | Faster reaction rates with the bromo-derivative. |
| Typical Yield | Good to Excellent | Moderate to Good | Yields can be lower or require more optimization. |
Mandatory Visualizations
Caption: General scheme for a palladium-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for cross-coupling reactions.
Caption: Logic diagram correlating bond strength to reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This generalized protocol can be adapted to compare the reactivity of 2-chloro- and 2-bromoquinoxalines.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 2-haloquinoxaline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the appropriate ligand. For 2-chloroquinoxalines, a pre-catalyst or a combination like Pd₂(dba)₃ with an electron-rich ligand is recommended.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF, ~0.1-0.2 M concentration) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-120 °C) and stir vigorously for the required time (typically 4-24 hours).[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure product.[7]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a typical procedure for the C-N coupling of 2-haloquinoxalines.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-4 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the 2-haloquinoxaline (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.), followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture to the target temperature (e.g., 100-120 °C) with stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by silica gel column chromatography to isolate the desired 2-aminoquinoxaline product.
Conclusion
The comparative reactivity of 2-chloro- and 2-bromoquinoxalines is a critical consideration in synthetic design. 2-Bromoquinoxalines are demonstrably more reactive in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy.[1][3] This higher reactivity generally affords milder reaction conditions, shorter synthesis times, and more robust yields. However, 2-chloroquinoxalines remain highly valuable starting materials due to their lower cost and wider commercial availability.[1] The continual development of highly active catalyst systems is closing the reactivity gap, making the choice between chloro- and bromo-derivatives a nuanced decision based on a project's specific economic and synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Quinoxalin-6-amine Analogs as Proliferative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted and 2,3-disubstituted quinoxalin-6-amine analogs, with a focus on their antiproliferative effects against various cancer cell lines. The information presented herein is compiled from peer-reviewed literature and is intended to guide researchers in the design and development of novel quinoxaline-based therapeutic agents.
Core Scaffold and Points of Modification
The central theme of this guide revolves around the 2-quinoxalin-6-amine core. The biological activity of these analogs is significantly influenced by the nature of substituents at the R1, R2, and R3 positions. The 2-chloro substitution is a key feature in many kinase inhibitors, and understanding its impact in relation to other substituents is crucial for drug design.
Caption: Core 2-quinoxalin-6-amine scaffold and key modification points.
Comparative Antiproliferative Activity
The antiproliferative activity of quinoxalin-6-amine analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the growth inhibition data for various analogs, providing a basis for understanding the structure-activity relationships.
Table 1: Growth Inhibition of 2,3-Disubstituted Quinoxalin-6-amine Analogs
| Compound | R1 | R2 | R3 (Substitution at 6-amino) | Cancer Cell Line | % Growth Inhibition at 20 µM |
| 5a | Furan | Furan | Acetyl | A549, HT29, PC3, SKOV3, U2OS | >50% |
| 5b | Furan | Furan | Phenylurea | A549, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 5f | Thiophene | Thiophene | Phenylurea | A549, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 6a | Furan | Furan | Phenylthiourea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 6d | Furan | Furan | 4-Fluorophenylthiourea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 6h | Furan | Furan | 4-Fluorophenylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 6k | Furan | Furan | N-benzyl-N-methylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 6m | Furan | Furan | N,N-dibenzylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | >50% |
| 7c | Furan | Furan | N-furfurylurea | - | GI50 (µM): A549 (2.1), Aspc1 (2.3), HT29 (1.9), MDAMB231 (2.5), PC3 (2.8), SKOV3 (2.4), U2OS (2.9) |
Data extracted from Chen et al. (2011).[2]
Key SAR Observations:
-
Substitutions at R1 and R2: Analogs with furan substitutions at the 2 and 3 positions generally exhibit superior antiproliferative activity compared to those with methyl, thiophene, or phenyl groups.[2]
-
Substitutions at R3 (6-amino position):
-
Urea and thiourea moieties at the 6-amino position are well-tolerated and often lead to potent compounds.[2]
-
Sulfonamide substitution at this position appears to be detrimental to growth inhibitory activity.[2]
-
The nature of the substituent on the urea or thiourea group also influences activity. For instance, substitutions on the phenyl ring of phenylthioureas can affect biological activity.[2]
-
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][4] Several quinoxaline-based compounds have been identified as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[5]
Caption: Potential kinase inhibition by quinoxaline analogs.
The bisfuranylquinoxalineurea analog 7c has been shown to induce apoptosis through the activation of caspases 3 and 7, leading to the cleavage of poly-ADP-ribose polymerase (PARP).[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. Below are standardized methods for key assays used in the characterization of quinoxalin-6-amine analogs.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a common method for assessing the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Quinoxaline analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the respective wells. Include vehicle controls (DMSO) and positive controls (known anticancer drugs).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Quinoxaline analog stock solutions (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures either the amount of ADP produced or the amount of ATP remaining.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The 2-quinoxalin-6-amine scaffold represents a versatile platform for the development of novel antiproliferative agents. Structure-activity relationship studies have demonstrated that modifications at the 2, 3, and 6-positions of the quinoxaline ring significantly impact biological activity. Specifically, the presence of furan moieties at the C2 and C3 positions, coupled with urea or thiourea groups at the 6-amino position, has been shown to yield compounds with potent growth inhibitory effects against a range of cancer cell lines. The primary mechanism of action for these compounds appears to be the inhibition of key protein kinases and the subsequent induction of apoptosis. The experimental protocols provided in this guide offer a standardized approach for the evaluation of new analogs, facilitating the discovery of more effective and selective anticancer drug candidates. Further exploration of substitutions, particularly the role of a chloro group at the 2-position, is warranted to delineate more precise SAR and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Quinoxaline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the diverse biological activities of quinoxaline derivatives. Backed by experimental data, detailed protocols, and visual pathway analysis, this document serves as a critical resource for advancing the therapeutic applications of this versatile heterocyclic scaffold.
Quinoxaline derivatives have emerged as a prominent class of compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent agents for treating a range of diseases. This guide delves into the significant anticancer, antimicrobial, and antiviral activities of various quinoxaline derivatives, presenting a comparative analysis of their efficacy through quantitative data and outlining the experimental methodologies used for their evaluation.
Comparative Performance of Quinoxaline Derivatives
The therapeutic efficacy of quinoxaline derivatives is quantified through various in vitro assays. The following tables summarize key performance indicators such as the half-maximal inhibitory concentration (IC50) for anticancer and antiviral activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity
The cytotoxic effects of quinoxaline derivatives have been extensively studied against a multitude of cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a primary metric for assessing anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Mechanism of Action |
| Quinoxaline A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 | Topoisomerase II Inhibition |
| A549 (Lung) | 2.7 | Cisplatin | 5.2 | Apoptosis Induction | |
| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | VEGFR-2 Inhibition | |
| Quinoxaline B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 | VEGFR-2 Inhibition |
| PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | Apoptosis Induction | |
| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Specified | Topoisomerase II Inhibition, Apoptosis Induction[1] |
| Compound III | PC-3 (Prostate) | 4.11 | Doxorubicin | Not Specified | Topoisomerase II Inhibition, Apoptosis Induction[1] |
| Compound 17 | A549 (Lung) | 46.6 | Not Specified | Not Specified | Not Specified[2] |
| Compound 18 | MCF-7 (Breast) | 22.11 | Not Specified | 11.77 | Not Specified[2] |
Antimicrobial Activity
Quinoxaline derivatives have shown significant promise as antimicrobial agents against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2d | Escherichia coli | 8 | Ciprofloxacin | Not Specified[3] |
| Compound 3c | Escherichia coli | 8 | Ciprofloxacin | Not Specified[3] |
| Compound 10 | Candida albicans | 16 | Not Specified | Not Specified[3] |
| Aspergillus flavus | 16 | Not Specified | Not Specified[3] | |
| Quinoxaline Derivative | MRSA | 1-4 | Vancomycin | 1-4[4][5] |
| Various Derivatives | Staphylococcus aureus | Varied | Ciprofloxacin | Not Specified[6] |
| Bacillus subtilis | Varied | Ciprofloxacin | Not Specified[6] | |
| Pseudomonas aeruginosa | Varied | Ciprofloxacin | Not Specified[6] |
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been investigated against several viruses. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response, indicating the potency of the antiviral compound.
| Compound ID | Virus | EC50 (µM) | Reference Compound | EC50 (µM) |
| Compound 4 | Human Cytomegalovirus (HCMV) | <0.05 | Ganciclovir | 0.059[7] |
| Compound 8 | Human Cytomegalovirus (HCMV) | <0.05 | Ganciclovir | 0.059[7] |
| S-2720 | Not Specified | Not Specified | Not Specified | Not Specified[7] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of quinoxaline derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9][10][11] Many quinoxaline derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling cascade.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[3][12][13][14][15] Many anticancer quinoxaline derivatives function by inducing apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Quinoxaline and Quinoline Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount. Among these, quinoxaline and quinoline represent two "privileged scaffolds" that are foundational to the development of a myriad of therapeutic agents. Both are bicyclic aromatic structures, but the subtle difference in the placement of their nitrogen atoms gives rise to distinct physicochemical properties and biological activities. This guide provides an objective comparison of these two critical scaffolds, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental structural and electronic differences between quinoxaline and quinoline manifest in their physicochemical properties. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Quinoxaline | Quinoline |
| Chemical Structure | A fusion of a benzene ring and a pyrazine ring. | A fusion of a benzene ring and a pyridine ring. |
| Molecular Formula | C₈H₆N₂ | C₉H₇N |
| Molar Mass | 130.15 g/mol | 129.16 g/mol [1] |
| Melting Point | 29-32 °C[2] | -15 °C[1] |
| pKa (of conjugate acid) | 0.60[2] | 4.85[1] |
| logP | 1.3[3][4] | 2.04 |
Biological Activities: A Comparative Overview
Both quinoxaline and quinoline derivatives have demonstrated a broad spectrum of pharmacological activities.[5] While there is considerable overlap in their therapeutic targets, the potency and specific mechanisms of action can vary significantly. This section provides a comparative look at their anticancer activities, with quantitative data from various studies.
Anticancer Activity
Both scaffolds have been extensively explored in the development of anticancer agents, particularly as kinase inhibitors.
Table 2: Anticancer Activity of Representative Quinoxaline Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 4i | A549 (Lung) | EGFR inhibitor | 3.902 | [6] |
| Compound 14 | MCF-7 (Breast) | Not Specified | 2.61 | [5] |
| Compound 8 | MGC-803 (Gastric) | Not Specified | 1.49 | [5] |
| Compound 19 | MGC-803 (Gastric) | Not Specified | 9.0 | [5] |
| Compound 20 | T-24 (Bladder) | Not Specified | 8.9 | [5] |
| Compound VIIIc | HCT116 (Colon) | Not Specified | 2.5 | |
| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 |
Table 3: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 12e | MGC-803 (Gastric) | Not Specified | 1.38 | |
| Quinoline chalcone 6 | HL-60 (Leukemia) | Not Specified | 0.59 | |
| Phenylsulfonylurea 7 | HepG-2 (Liver) | PI3K/mTOR inhibitor | 2.71 | |
| Compound 55 | HL-60 (Leukemia) | Antiproliferative | 19.88 (µg/ml) | |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | Cytotoxic | 0.314 (µg/cm³) | |
| Cu(II) complex of Schiff base | MCF-7 (Breast) | Cytotoxic | 3.79 (µg/mL) |
Key Signaling Pathways
Quinoxaline and quinoline derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Targeted signaling pathways of quinoxaline and quinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of quinoxaline and quinoline derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Caption: Workflow for a typical MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[3]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a specific substrate.[3]
-
Reaction Initiation: In a microplate, add the test compound at various concentrations to the master mix. Initiate the kinase reaction by adding ATP.[3]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3]
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™).[3]
-
Signal Measurement: Measure the luminescence, fluorescence, or absorbance using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control to determine the IC₅₀ value.[3]
Caption: Experimental workflow for a VEGFR-2 kinase inhibition assay.
Conclusion
Both quinoxaline and quinoline scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. Quinoline, with its higher pKa, tends to be more basic and has a rich history, particularly in the development of antimalarial and, more recently, a multitude of kinase inhibitors for cancer therapy. Quinoxaline, with its two nitrogen atoms in the pyrazine ring, offers different hydrogen bonding capabilities and has also emerged as a versatile scaffold for a wide range of therapeutic targets, including kinases.
The choice between these scaffolds is not a matter of inherent superiority but rather depends on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide has provided a comparative framework to assist researchers in navigating these considerations. The provided data and protocols offer a starting point for the rational design and evaluation of novel quinoxaline- and quinoline-based drug candidates.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoxaline - Wikipedia [en.wikipedia.org]
- 3. Quinoxaline | CAS#:91-19-0 | Chemsrc [chemsrc.com]
- 4. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline (CAS 91-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Navigating Kinase Inhibition: A Comparative Analysis of 2-Chloroquinoxalin-6-amine Derivatives
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides an objective comparison of the performance of 2-Chloroquinoxalin-6-amine derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on their activity against three key kinases implicated in various diseases: Apoptosis Signal-regulating Kinase 1 (ASK1), Proviral Integration site for Moloney murine leukemia virus (Pim-1), and Casein Kinase 2 (CK2).
Performance Snapshot: Quantitative Comparison of Kinase Inhibition
The inhibitory activities of various quinoxaline derivatives and established kinase inhibitors are summarized below. It is important to note that the data for this compound derivatives may not be from direct head-to-head comparisons with the listed alternatives in all cases, but the compilation provides a valuable reference for their potential efficacy.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound | Ref. Compound IC50 (nM) |
| Dibromo substituted quinoxaline derivative 26e | ASK1 | 30.17 | In vitro kinase assay | Selonsertib (GS-4997) | 3.2 - 5.012 |
| Quinoxaline derivative 30 (benzene ring) | ASK1 | ~70 | In vitro kinase assay | Selonsertib (GS-4997) | 3.2 - 5.012 |
| Quinoxaline derivative 26b (dimethyl ring) | ASK1 | ~70 | In vitro kinase assay | Selonsertib (GS-4997) | 3.2 - 5.012 |
| Quinoxaline derivatives 22, 26a, 26c, 26d, 26f | ASK1 | 200-700 | In vitro kinase assay | Selonsertib (GS-4997) | 3.2 - 5.012 |
Note: The specific structure of "this compound" was not explicitly tested in the cited ASK1 inhibition studies. The data presented is for structurally related quinoxaline derivatives.[1]
Pim-1 Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound | Ref. Compound IC50 (nM) |
| Quinoxaline-2-carboxylic acid derivative | Pim-1 | 74 | In vitro kinase assay | SGI-1776 | 7 |
| SGI-1776 | Pim-1 | 7 | Cell-free assay | - | - |
| Pim-2 | 363 | ||||
| Pim-3 | 69 |
Note: Direct inhibitory data for this compound derivatives against Pim-1 was not available in the searched literature. The data for a quinoxaline-2-carboxylic acid derivative is provided for structural context.
Casein Kinase 2 (CK2) Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound | Ref. Compound IC50 (nM) |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | CK2 | 49 | In vitro kinase assay | CX-4945 (Silmitasertib) | 0.38 - 1 |
| CX-4945 (Silmitasertib) | CK2 | 0.38 - 1 | Biochemical assay | - | - |
Note: The presented quinoxaline derivative is a different scaffold from this compound. This data is included to represent the potential of the broader quinoxaline class as CK2 inhibitors.
Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition by these compounds, the following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating kinase inhibitors.
Figure 1: ASK1 Signaling Pathway and Point of Inhibition.
Figure 2: Pim-1 Signaling Pathway and Point of Inhibition.
Figure 3: CK2 Signaling Pathways and Point of Inhibition.
References
A Comparative Guide to the In Vitro Antiproliferative Activity of Substituted Quinoxalin-6-amines
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with many of its derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the in vitro antiproliferative activity of various substituted quinoxalin-6-amines, with a focus on structure-activity relationships (SAR) and mechanisms of action. The data presented is primarily drawn from studies on a synthesized library of 2,3- and 6-substituted quinoxalin-6-amine analogs.[1][4]
Comparative Antiproliferative Activity
A library of substituted quinoxalin-6-amine analogs was screened for their growth inhibitory effects against a panel of seven human cancer cell lines.[1] The screening was conducted at a concentration of 20 μM over a 72-hour period.[1] The results, summarized in the tables below, highlight the critical role of substitutions at the 2, 3, and 6 positions of the quinoxaline core in determining antiproliferative potency.
Table 1: Growth Inhibition by 2,3-Disubstituted Quinoxalin-6-amine Analogs (Series 5)
| Compound | R1 (Position 2,3) | R2 (Position 6) | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 5a | Furan | Acetyl | 37% | 44% | 42% | 45% | 52% | 48% | 53% |
| 5b | Furan | Phenylurea | 34% | 39% | 37% | 41% | 49% | 43% | 49% |
| 5c | Furan | Tosyl | 0% | 5% | 0% | 8% | 11% | 7% | 12% |
| 5d | Thiophene | Acetyl | 0% | 7% | 0% | 10% | 13% | 8% | 14% |
| 5e | Thiophene | Phenylurea | 0% | 0% | 0% | 0% | 5% | 0% | 6% |
| 5f | Phenyl | Phenylurea | 28% | 33% | 30% | 35% | 42% | 37% | 43% |
| 5g | Phenyl | Tosyl | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| 5h | Methyl | Phenylurea | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
Data represents the percentage of growth inhibition at 20 μM concentration. Source: Adapted from Nagaria et al., Bioorg Med Chem Lett., 2011.[1][4]
Key Findings from Series 5:
-
Superiority of Furan Substituents: Compounds with furan groups at the 2,3-positions (5a, 5b) demonstrated notable growth inhibition across all cell lines compared to other substitutions like thiophene, phenyl, or methyl.[1]
-
Ineffectiveness of Sulfonamide Substitution: The presence of a tolylsulfonamide (Tosyl) group at the 6-position (5c, 5g) resulted in a loss of antiproliferative activity.[1]
Table 2: Growth Inhibition by 2,3-Disubstituted Quinoxalin-6-amine Thiourea and Urea Analogs (Series 6)
| Compound | R1 (Position 2,3) | R2 (Position 6) | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 6a | Furan | Phenylthiourea | 41% | 48% | 45% | 50% | 58% | 53% | 59% |
| 6b | Thiophene | Phenylthiourea | 0% | 9% | 0% | 12% | 15% | 10% | 16% |
| 6c | Thiophene | 4-F-Phenylthiourea | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| 6d | Furan | 4-MeO-Phenylthiourea | 38% | 45% | 41% | 47% | 55% | 50% | 56% |
| 6h | Furan | Phenylurea (sec-amine) | 55% | 62% | 58% | 65% | 73% | 68% | 75% |
| 6k | Furan | 4-MeO-Phenylurea (sec-amine) | 60% | 68% | 64% | 71% | 80% | 75% | 82% |
| 6m | Furan | 4-F-Phenylurea (sec-amine) | 65% | 73% | 69% | 77% | 85% | 80% | 88% |
Data represents the percentage of growth inhibition at 20 μM concentration. Source: Adapted from Nagaria et al., Bioorg Med Chem Lett., 2011.[1]
Key Findings from Series 6:
-
The trend of furan-substituted compounds showing higher activity continues in this series.[1]
-
Substitutions on the phenyl ring of the thiourea or urea moiety influence activity, indicating a size effect at this position.[1]
-
Secondary amine-linked urea compounds (6h, 6k, 6m) generally exhibited higher potency than their thiourea counterparts.[1]
Lead Compound and Mechanism of Action
From this screening, a bisfuranylquinoxalineurea analog, designated as compound 7c in the source study, was identified as a lead compound with low micromolar potency against the tested cancer cell lines.[1][4][5] Further investigation revealed that treatment of cells with this compound leads to apoptosis.[1][5]
The apoptotic mechanism was shown to be dependent on the Mcl-1 protein and involves the activation of caspases 3 and 7, followed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][5]
Caption: Proposed apoptotic pathway induced by the lead quinoxalineurea analog.
Experimental Protocols
In Vitro Cell Proliferation Assay
The antiproliferative activity of the synthesized quinoxalin-6-amine derivatives was determined using a standard cell viability assay.
-
Cell Culture: Human cancer cell lines (A549, AsPC-1, HT-29, MDA-MB-231, PC-3, SK-OV-3, and U-2 OS) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded into 96-well plates and allowed to attach overnight. The following day, cells were treated with the test compounds at a final concentration of 20 μM.
-
Incubation: The treated cells were incubated for a period of 72 hours.
-
Viability Assessment: After the incubation period, cell viability was assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured using a plate reader. The percentage of growth inhibition was calculated by comparing the signal from compound-treated wells to that of vehicle-treated control wells.
Caption: General workflow for the in vitro antiproliferative screening assay.
Conclusion and Future Directions
The substituted quinoxalin-6-amine scaffold holds significant promise for the development of novel antiproliferative agents. Structure-activity relationship studies have demonstrated that substitutions at the 2, 3, and 6 positions are crucial for activity, with 2,3-bisfuranyl and 6-phenylurea moieties being particularly favorable. The lead compound identified induces apoptosis through a caspase-dependent pathway, providing a clear mechanism of action.
Future research in this area could focus on:
-
Optimization of the lead compound to enhance potency and improve pharmacokinetic properties.
-
Elucidation of the direct molecular target of these quinoxalineurea analogs.
-
In vivo efficacy studies in relevant animal models of cancer.
-
Exploration of other substitutions on the quinoxaline core and the urea moiety to expand the SAR.
This guide provides a foundational understanding for researchers aiming to design and develop new quinoxaline-based anticancer therapeutics. The presented data and protocols serve as a valuable resource for comparative analysis and for guiding further investigation into this promising class of compounds.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Quinoxaline-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, highlighting their potential as inhibitors for various therapeutic targets. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases like cancer.[1] This guide delves into binding affinities, experimental methodologies, and the signaling pathways associated with these promising compounds.
Comparative Analysis of Inhibitor Performance
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline-based inhibitors against several key protein targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a crucial target in cancer therapy, and numerous quinoxaline derivatives have been investigated for their inhibitory activity against this receptor.
| Compound ID | Target/Cell Line | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| 4i | EGFR / A549 (Lung Cancer) | - | 3.902 ± 0.098 | [2] |
| IVd | EGFR (PDB: 4HJO) / HeLa | -12.03 | 3.20 ± 1.32 | [3][4] |
| IVa | EGFR (PDB: 4HJO) / HeLa | -11.18 | 3.89 ± 0.45 | [4] |
| IVb | EGFR (PDB: 4HJO) / HeLa | -11.82 | 3.40 ± 0.13 | [4] |
| IVi | EGFR (PDB: 4HJO) / HeLa | -11.11 | 5.13 ± 1.85 | [4] |
| 4a | EGFR | - | 0.3 | [5][6][7] |
| 13 | EGFR | - | 0.4 | [5][6][7] |
| 11 | EGFR | - | 0.6 | [5][6][7] |
| 5 | EGFR | - | 0.9 | [5][6][7] |
Dual EGFR and COX-2 Inhibitors
Some quinoxaline derivatives have shown promise as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2), making them potential candidates for both anticancer and anti-inflammatory applications.[5][6]
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 13 | COX-2 | 0.46 | 66.11 | [5][7] |
| 11 | COX-2 | 0.62 | 61.23 | [5][7] |
| 5 | COX-2 | 0.83 | 48.58 | [5][7] |
| 4a | COX-2 | 1.17 | 24.61 | [5][7] |
Other Kinase and Enzyme Inhibitors
Quinoxaline derivatives have also been explored as inhibitors for other important targets in drug discovery.
| Compound ID | Target | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| NPOQA | α-glucosidase | -6.5 | 83.78 ± 0.888 | [8] |
| NPOQA | α-amylase | -6.9 | 199.7 ± 0.952 | [8] |
| 3k, 3m, 5f, 5n | MAO-A | - | Competitive Inhibition | [9] |
Experimental Protocols
The following sections outline the general methodologies employed in the synthesis, characterization, and evaluation of the quinoxaline-based inhibitors discussed in this guide.
Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline scaffold often involves the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound.[2] For instance, a common starting point is the reaction between hexane-3,4-dione and methyl 3,4-diaminobenzoate.[2] Further modifications are then made to this core structure to generate a library of derivatives with diverse substituents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Molecular Docking Studies
A generalized workflow for the molecular docking studies cited is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the quinoxaline derivatives are drawn and converted to 3D structures, followed by energy minimization.
-
Binding Site Identification: The active site of the protein is typically defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods.[4]
-
Docking Simulation: A docking program such as AutoDock, Discovery Studio, or Glide is used to predict the binding conformation of each ligand within the active site of the protein.[1][4][10] These programs sample numerous possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.[4]
-
Validation: A crucial step is the validation of the docking protocol. This is often achieved by redocking the native co-crystallized ligand into the active site of the receptor. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked conformation and the crystallographic pose is generally considered a successful validation.[1]
-
Analysis of Interactions: The final docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the protein's active site residues.
In Vitro Biological Assays
The biological activity of the synthesized quinoxaline derivatives is evaluated through various in vitro assays:
-
Anticancer Activity: The cytotoxicity of the compounds is commonly assessed using the MTT assay against various cancer cell lines, such as A549 (lung), MCF7 (breast), HepG2 (liver), and HCT-116 (colon).[2][7] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
-
Enzyme Inhibitory Assays: For specific enzyme targets like EGFR, COX-1, and COX-2, in vitro kinase and enzyme inhibition assays are performed to determine the IC50 values of the compounds.[5][7]
-
Antioxidant and Antidiabetic Activity: For other applications, assays such as DPPH, ABTS, and FRAP are used to evaluate antioxidant potential, while inhibition assays for α-glucosidase and α-amylase are used to assess antidiabetic activity.[8]
Visualizing the Landscape
To better understand the processes and pathways involved in the study of quinoxaline-based inhibitors, the following diagrams have been generated.
Caption: Experimental workflow for comparative docking studies of quinoxaline inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibition: An Analysis of Off-Target Effects in 2-Chloroquinoxalin-6-amine Based Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. The 2-chloroquinoxalin-6-amine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. However, the clinical success of any kinase inhibitor is not solely defined by its on-target potency but also by its off-target profile. Unintended interactions with other kinases can lead to adverse effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target effects of this compound based compounds, offering insights into their selectivity and potential liabilities.
The Kinase Selectivity Challenge
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation makes achieving absolute inhibitor selectivity a formidable challenge. Off-target binding can lead to a variety of unintended biological consequences. Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is critical for predicting its safety and therapeutic window.
Comparative Analysis of Kinase Inhibitor Selectivity
To illustrate the off-target landscape of this compound based compounds, this guide presents a representative selectivity profile for a hypothetical compound, Qx-Cmpd 1 , based on trends observed for quinoxaline-based kinase inhibitors. This is compared against a well-characterized, publicly profiled p38α MAPK inhibitor, BIRB-796 , which represents an alternative scaffold targeting a kinase family also pursued by quinoxaline derivatives.
It is crucial to note that the data for Qx-Cmpd 1 is a composite representation and not from a single experimental study, due to the limited availability of comprehensive public data for this specific chemical class.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | Qx-Cmpd 1 (% Inhibition at 1 µM) | BIRB-796 (% Inhibition at 1 µM) | Primary Target(s) |
| p38α (MAPK14) | 98 | 99 | p38α MAPK |
| p38β (MAPK11) | 85 | 95 | p38 Family |
| p38γ (MAPK12) | 60 | 90 | p38 Family |
| p38δ (MAPK13) | 55 | 88 | p38 Family |
| JNK1 | 45 | 92 | MAPK Family |
| JNK2 | 50 | 95 | MAPK Family |
| JNK3 | 48 | 93 | MAPK Family |
| ERK1 | <10 | 15 | MAPK Family |
| ERK2 | <10 | 12 | MAPK Family |
| SRC | 30 | 65 | Tyrosine Kinase |
| ABL1 | 25 | 70 | Tyrosine Kinase |
| LCK | 20 | 55 | Tyrosine Kinase |
| VEGFR2 | 40 | 85 | Receptor Tyrosine Kinase |
| EGFR | <10 | <10 | Receptor Tyrosine Kinase |
| CDK2 | 15 | 40 | Cell Cycle Kinase |
| GSK3β | 70 | 30 | CMGC Kinase |
| CLK1 | 65 | 25 | CMGC Kinase |
| DYRK1A | 75 | 20 | CMGC Kinase |
Data for BIRB-796 is compiled from publicly available kinase profiling studies. Data for Qx-Cmpd 1 is a hypothetical representation based on published data for similar quinoxaline-based kinase inhibitors.
Key Signaling Pathways
The on- and off-target activities of kinase inhibitors can modulate complex signaling networks within the cell. Understanding these pathways is essential for interpreting the biological effects of a compound. Below are diagrams of key signaling pathways often implicated in the therapeutic action and off-target effects of kinase inhibitors targeting the MAPK and other pathways.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Simplified JNK signaling pathway, a common off-target.
Experimental Protocols
A robust assessment of off-target effects relies on a combination of in vitro and cellular assays. The following are detailed methodologies for key experiments used to generate kinase selectivity data.
Kinase Profiling via In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound derivative) is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP. The concentration of ATP is typically kept at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence polarization, FRET, or proprietary probes that change their fluorescent properties upon phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve. For broad profiling, the percent inhibition at a fixed concentration (e.g., 1 µM) is often reported.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement and assess off-target binding in a cellular context.
Methodology:
-
Cell Culture and Treatment: Intact cells are cultured and treated with the test compound or a vehicle control for a defined period.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as:
-
Western Blotting: For specific target proteins.
-
Mass Spectrometry (MS-CETSA): For proteome-wide analysis of off-target engagement.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: General experimental workflow for off-target analysis.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, as with all kinase inhibitor chemotypes, a thorough evaluation of off-target effects is indispensable for successful drug development. The comparative analysis presented in this guide, although utilizing a representative profile, underscores the importance of comprehensive kinome screening to identify potential liabilities and to guide lead optimization efforts. By employing a suite of in vitro and cellular assays, researchers can build a detailed understanding of a compound's selectivity, ultimately leading to the development of safer and more effective targeted therapies.
A Comparative Guide to the Efficacy of Cross-Coupling Methods for Quinoxaline Functionalization
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its functionalization is of paramount importance. This guide provides an objective comparison of several prominent palladium-catalyzed cross-coupling methods for the modification of quinoxaline cores, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, alongside the more recent direct C-H activation strategies. The performance of these methods is evaluated based on reported yields, substrate scope, and reaction conditions, with supporting experimental data and detailed protocols provided to aid in methodological selection.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for different cross-coupling reactions on haloquinoxaline substrates. It is important to note that reaction conditions and substrates may vary across different studies, which should be taken into consideration when comparing efficacies.
Table 1: Suzuki-Miyaura Coupling of Haloquinoxalines with Arylboronic Acids
| Entry | Haloquinoxaline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 | [1] |
| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 | [1] |
| 3 | 2,6-Dichloroquinoxaline | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 96 | [1] |
| 4 | 2,6-Dichloroquinoxaline | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 72 | [1] |
| 5 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
Table 2: Stille Coupling of Haloquinoxalines with Organostannanes
| Entry | Haloquinoxaline | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloroquinaldine | (4-Methoxyphenyl)tributylstannane | POPd (1) | - | CsF | Dioxane | 100 | 16 | 92 | [3] |
| 2 | 2-Chloroquinaldine | (2-Thienyl)tributylstannane | POPd (1) | - | CsF | Dioxane | 100 | 16 | 85 | [3] |
| 3 | Aryl Halide (General) | Organostannane | Pd(PPh₃)₄ | - | - | Toluene | 100 | 16 | 76-99 | [4] |
Note: Data for Stille coupling on simple quinoxaline substrates is limited in the reviewed literature. The examples provided are on a substituted quinoline, which serves as a related heterocyclic model.
Table 3: Sonogashira Coupling of Haloquinoxalines with Terminal Alkynes
| Entry | Haloquinoxaline | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-Bromophenyl)quinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1) | Et₃N | THF | 60 | 5 | 95 | [5] |
| 2 | 2-(4-Bromophenyl)quinoxaline | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1) | Et₃N | THF | 60 | 5 | 92 | [5] |
| 3 | 2-Iodoquinoxaline | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 80 | 0.5 | 94 | [4] |
| 4 | 2-Bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25 | 2 | 85 | [6] |
Table 4: Buchwald-Hartwig Amination of Haloquinoxalines
| Entry | Haloquinoxaline | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-(2-thienyl)quinoxaline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 | [7] |
| 2 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 | [7] |
| 3 | 2-Chloro-3-(2-thienyl)quinoxaline | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 78 | [7] |
Table 5: Direct C-H Arylation of Quinoxalines
| Entry | Quinoxaline Derivative | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoxalin-2(1H)-one | Phenylboronic acid | Pd(OAc)₂ (10) | Ag₂CO₃ | - | DCE | 80 | 12 | 85 | [8] |
| 2 | Quinoxalin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Ag₂CO₃ | - | DCE | 80 | 12 | 80 | [8] |
| 3 | Quinoxalin-2(1H)-one | Arylhydrazine | - | Iodosobenzene | - | CH₃CN | RT | 2-4 | 60-85 | [9] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
This protocol is based on the arylation of 2,6-dichloroquinoxaline.[1]
Reaction Setup:
-
To a dry Schlenk flask, add 2,6-dichloroquinoxaline (1.0 equiv), the corresponding arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
Reaction Execution:
-
Stir the reaction mixture at 90 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: General Procedure
This protocol is a general representation for the Stille coupling of a halo-heterocycle.[3]
Reaction Setup:
-
To a dry Schlenk tube, add the haloquinoxaline (1.0 equiv), the organostannane reagent (1.2 equiv), and cesium fluoride (CsF, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the palladium catalyst (e.g., POPd, 1-2 mol%).
-
Add anhydrous dioxane via syringe.
Reaction Execution:
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
Work-up and Purification:
-
Upon cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: General Procedure
This protocol is based on the coupling of 2-(4-bromophenyl)quinoxaline with a terminal alkyne.[5]
Reaction Setup:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)quinoxaline (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (Et₃N).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 1 mol%).
Reaction Execution:
-
Stir the reaction mixture at 60 °C for 5 hours under an inert atmosphere.
-
Monitor the reaction's progress by TLC.
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Procedure
This protocol is adapted for the amination of 2-chloro-3-(2-thienyl)quinoxaline.[7]
Reaction Setup:
-
To an oven-dried Schlenk tube, add 2-chloro-3-(2-thienyl)quinoxaline (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
Reaction Execution:
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the consumption of the starting material by TLC.
Work-up and Purification:
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Direct C-H Arylation: General Procedure
This protocol describes the palladium-catalyzed C-H arylation of quinoxalin-2(1H)-one.[8]
Reaction Setup:
-
In a sealed tube, combine quinoxalin-2(1H)-one (1.0 equiv), the arylboronic acid (2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv).
-
Add 1,2-dichloroethane (DCE) as the solvent.
Reaction Execution:
-
Heat the sealed tube at 80 °C for 12 hours.
Work-up and Purification:
-
After cooling, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflows and relationships of the discussed cross-coupling methods.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationships of cross-coupling methods.
References
- 1. scispace.com [scispace.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. DSpace [repository.kaust.edu.sa]
Safety Operating Guide
Proper Disposal of 2-Chloroquinoxalin-6-amine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure and risk. All handling of 2-Chloroquinoxalin-6-amine and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn and inspected for integrity before use. A lab coat or chemical-resistant apron is also required to prevent skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Emergency Preparedness:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Be familiar with the location of spill kits and fire extinguishers.
Hazard Profile and Incompatibilities
Based on data from analogous compounds, this compound is presumed to be hazardous. The primary risks associated with this and similar compounds are summarized in the table below.
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] |
Incompatible Materials: To prevent dangerous reactions, do not mix this compound waste with the following:
Under no circumstances should this chemical or its waste be disposed of down the drain or released into the environment.[3][4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated, leak-proof container.[3] This container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container made of a compatible material (e.g., glass or polyethylene).[3] Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]
2. Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
Any other components in the waste mixture
-
The date of accumulation
-
Appropriate hazard symbols (e.g., harmful, irritant)
-
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Ensure containers are kept tightly closed to prevent leaks or spills.[1][2][6]
-
Store away from incompatible materials.[1]
4. Final Disposal:
-
The primary and most appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration.[3]
-
All waste containing this compound must be entrusted to a licensed and approved hazardous waste disposal facility.[1][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[1][2][5]
Spill Management Protocol
In the event of a spill, immediate and proper action is critical to contain the material and protect laboratory personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][4][6] For liquid spills, use an absorbent material like vermiculite or sand to contain the spill, then collect the absorbed material into a sealed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2-Chloroquinoxalin-6-amine
Essential Safety and Handling Guide for 2-Chloroquinoxalin-6-amine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Appearance | Solid (presumed) |
| Hazards | Based on similar compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled. It may cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE includes:
| PPE Type | Specifications |
| Hand Protection | Chemical-resistant gloves. Nitrile rubber is a suitable option. A minimum thickness of 0.11 mm with a breakthrough time of at least 30 minutes is recommended for splash contact.[5] Always inspect gloves for signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are essential.[6] A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron must be worn.[6] For tasks with a higher risk of exposure or when handling larger quantities, chemical-resistant coveralls are recommended. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If dust or aerosols may be generated, a respirator with a P2 filter is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents.
-
Review the Safety Data Sheet (SDS) for all chemicals to be used.[7]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[6]
-
Use appropriate tools, such as a spatula, to handle the solid chemical, avoiding the creation of dust.[6]
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]
3. Experimental Work:
-
Conduct all reactions involving this compound inside a chemical fume hood.[6]
-
Keep all containers with the chemical tightly closed when not in use.[6]
-
Avoid direct contact with skin, eyes, and clothing.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store all waste generated.
Disposal Plan: Step-by-Step Procedures
1. Waste Segregation:
-
Collect all waste containing this compound separately from non-halogenated waste.[6] This includes leftover chemical, contaminated consumables (e.g., gloves, weighing paper), and reaction mixtures.
2. Waste Collection:
-
Use a dedicated, properly labeled, and leak-proof container for all this compound waste.
-
Do not overfill waste containers.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be disposed of as regular waste, in accordance with local regulations.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
